Ethyl 2-chloro-2-(hydroxyimino)acetate
Description
The exact mass of the compound 2-Chloro-2-hydroxyiminoacetic acid ethyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDCOJRAMLTQ-UTCJRWHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14337-43-0 | |
| Record name | 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Ethyl 2-chloro-2-(hydroxyimino)acetate chemical properties
An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate
Introduction
This compound, also known by synonyms such as 1-Ethyl oxalyl chloride 2-oxime and Ethyl chloroximidoacetate, is a significant organic compound with the chemical formula C₄H₆ClNO₃.[1] It is primarily recognized for its role as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The compound is particularly valuable for its ability to generate ethoxycarbonylformonitrile oxide in situ, a highly reactive intermediate used in the construction of heterocyclic systems.[3][4]
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid at room temperature.[2][3] It is sensitive to moisture and is a lachrymator.[2][3][5] Proper storage requires a dry, inert atmosphere at refrigerated temperatures (2-8°C).[1] The compound is soluble in methanol (B129727) and other common organic solvents like ethanol, acetone, and ethyl acetate, but has limited solubility in water.[2][3]
A summary of its key properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2E)-2-chloro-2-hydroxyiminoacetate | [6] |
| CAS Number | 14337-43-0 | [1][2] |
| Molecular Formula | C₄H₆ClNO₃ | [1][2][7] |
| Molecular Weight | 151.55 g/mol | [1][7] |
| Appearance | White to almost white powder or crystal | [2][3] |
| Melting Point | 70-76 °C (lit.) | [3] |
| Boiling Point | 230.5±23.0 °C (Predicted) | [3][5] |
| Density | 1.36±0.1 g/cm³ (Predicted) | [3][5] |
| pKa | 7.60±0.10 (Predicted) | [2][3][5] |
| Solubility | Soluble in Methanol | [2][3][5] |
| Storage Temperature | 2-8°C | [1] |
| SMILES String | CCOC(=O)/C(Cl)=N\O | [1] |
| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N |
Experimental Protocols: Synthesis
The synthesis of this compound is commonly achieved through the diazotization of an ethyl glycinate (B8599266) precursor followed by chlorination. Two representative protocols are detailed below.
Synthesis from Glycine (B1666218) Ethyl Ester Hydrochloride
This method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in the presence of hydrochloric acid.
-
Materials:
-
Glycine ester hydrochloride (2 g, 14 mmol)
-
Concentrated Hydrochloric Acid (1.2 mL)
-
Sodium nitrite (2 g, 28 mmol total)
-
Water (5.8 mL total)
-
Brine solution
-
Ether
-
-
Procedure:
-
Dissolve glycine ester hydrochloride in 3 mL of water and add concentrated HCl.
-
Cool the resulting solution to -5 °C.
-
Slowly add a solution of sodium nitrite (1 g in 1.4 mL of water) to the cooled mixture.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add a second solution of sodium nitrite (1 g in 1.4 mL of water).
-
Continue stirring the reaction mixture at 0 °C for an additional 45 minutes.
-
Upon completion, add a brine solution to the mixture.
-
Extract the product with ether.
-
Dry the combined organic layers and evaporate the solvent under reduced pressure.
-
-
Yield: This procedure yields (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate in approximately 76% yield (1.6 g), which is often used in the next step without further purification.[7]
Synthesis from Ethyl Aminoacetate
This protocol is a variation that starts with ethyl aminoacetate.
-
Materials:
-
Ethyl aminoacetate (5 g, 48.53 mmol)
-
Concentrated Hydrochloric Acid (8 ml)
-
Sodium nitrite (4.91 g, 145.6 mmol)
-
Water (10 ml total)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl aminoacetate in 5 ml of water.
-
Cool the solution to 0°C and slowly add concentrated hydrochloric acid.
-
Add a mixture of sodium nitrite and 5 ml of water to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
-
Yield: This method produces the target compound as a white solid with a reported yield of 20% (1.5 g).[3][4][5]
Caption: Synthesis workflow for this compound.
Reactivity and Applications
The primary utility of this compound stems from its ability to act as a precursor to ethoxycarbonylformonitrile oxide. This highly reactive intermediate is generated in situ by treatment with a mild base, such as sodium bicarbonate.[3][4] The nitrile oxide readily undergoes [3+2] cycloaddition reactions, providing a powerful tool for synthesizing five-membered heterocyclic rings.
Key applications include:
-
Synthesis of Isoxazolines: Used in the preparation of (+)- and (−)-Δ²-isoxazolines.[3][4][5]
-
Amino Acid Synthesis: Employed in the synthesis of CIP-AS, a chiral amino acid related to glutamic acid, which is a potential agonist at AMPA-kainate receptors.[3][4][5]
-
Heterocycle Formation: Utilized to prepare N-azirdinyloximes, which can be converted to dihydro-oxadiazines upon treatment with scandium triflate.[3][4][5]
-
Triazolopyridine Synthesis: Serves as a key reagent in a condensation step with sulfilimines to form triazolopyridine-N-oxides, precursors to 1,2,4-triazolo[1,5-a]pyridine-2-carboxylates.[8]
Caption: In situ generation of nitrile oxide and its subsequent cycloaddition.
Safety Information
This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting. It is classified as a combustible solid.
-
Signal Word: Danger[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[4]
-
-
Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, a face shield, and a dust mask (type N95 or equivalent).
References
- 1. This compound | 14337-43-0 | FE34373 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER CAS#: 14337-43-0 [m.chemicalbook.com]
- 4. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [amp.chemicalbook.com]
- 5. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 6. This compound | C4H6ClNO3 | CID 6399471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-2-(hydroxyimino)acetate, a versatile synthetic intermediate, holds significant importance in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in the construction of bioactive heterocyclic compounds. Detailed experimental protocols for its use in 1,3-dipolar cycloaddition reactions to form isoxazolines and its utility in the synthesis of AMPA receptor agonists are presented. Furthermore, this document summarizes available toxicological data and provides insights into its reactivity and handling.
Chemical and Physical Properties
This compound is a white to off-white solid organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 14337-43-0 | [1] |
| Molecular Formula | C₄H₆ClNO₃ | [1] |
| Molecular Weight | 151.55 g/mol | [1] |
| Melting Point | 70-76 °C (lit.) | [1] |
| Appearance | White to off-white solid | |
| Synonyms | 1-Ethyl oxalyl chloride 2-oxime, Ethyl chloroximidoacetate | |
| Storage Temperature | 2-8°C | [1] |
Synthesis
A common laboratory-scale synthesis of this compound involves the diazotization of ethyl 2-aminoacetate followed by chlorination.
Experimental Protocol: Synthesis from Ethyl 2-aminoacetate
This protocol is adapted from established synthetic methods.
Materials:
-
Ethyl 2-aminoacetate hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Diethyl ether
-
Brine solution
Procedure:
-
Dissolve glycine (B1666218) ester hydrochloride (2 g, 14 mmol) in 3 mL of water.
-
Add concentrated HCl (1.2 mL) to the solution.
-
Cool the resulting solution to -5 °C.
-
Slowly add a solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL).
-
Stir the mixture at 0 °C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL) and continue stirring at 0 °C for 45 minutes.
-
After the reaction is complete, add a brine solution.
-
Extract the reaction mixture with diethyl ether.
-
Dry the combined organic layers and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a valuable precursor for the synthesis of various heterocyclic structures, which are prevalent in many biologically active molecules. Its primary utility lies in its ability to generate ethoxycarbonylformonitrile oxide in situ, a highly reactive 1,3-dipole.
Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition
The in situ generation of ethoxycarbonylformonitrile oxide from this compound allows for a facile one-pot synthesis of 3-ethoxycarbonyl-substituted isoxazolines through a 1,3-dipolar cycloaddition reaction with alkenes.[2] Isoxazoline (B3343090) derivatives are known to exhibit a wide range of biological activities.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
A suitable base (e.g., triethylamine)
Procedure:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve the alkene (1.5 mmol, 1.5 equiv.) in dichloromethane (DCM, 10 mL). To this solution, add this compound (1.0 mmol, 1.0 equiv.).
-
Base Addition: Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base to initiate the in situ generation of the nitrile oxide and subsequent cycloaddition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up by diluting with water and extracting the product with an organic solvent.
-
Purification: Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified 3-ethoxycarbonyl-5-substituted isoxazoline using standard analytical techniques (NMR, IR, MS).
Caption: Experimental workflow for the one-pot synthesis of isoxazolines.
Synthesis of AMPA Receptor Agonists
This compound is a key starting material in the synthesis of conformationally restricted analogues of glutamic acid, such as CIP-AS, which has been identified as a potent and selective agonist at the ionotropic AMPA-kainate receptors. The synthetic strategy involves a 1,3-dipolar cycloaddition of the derived ethoxycarbonylformonitrile oxide to a suitable dipolarophile.[3]
References
An In-depth Technical Guide to (Z)-Ethyl 2-Chloro-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its versatile structure, featuring an oxime, an ester, and a chloro group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly isoxazolines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of compounds targeting the central nervous system. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a research and development setting.
Chemical Structure and Properties
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate, also known by its synonym 1-Ethyl oxalyl chloride 2-oxime, is an organic compound with the molecular formula C₄H₆ClNO₃. The "(Z)" designation in its name refers to the stereochemistry of the C=N double bond, where the chloro and hydroxyl groups are on the same side.
Caption: Chemical structure of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14337-43-0 | |
| Molecular Formula | C₄H₆ClNO₃ | [1] |
| Molecular Weight | 151.55 g/mol | [1] |
| Appearance | White to almost white solid | |
| Melting Point | 70-76 °C | |
| Boiling Point | 230.5 °C (Predicted) | [1] |
| Density | 1.36 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in methanol | |
| Storage | 2-8°C, under inert atmosphere |
Spectroscopic Data
The structural elucidation of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the ethyl and hydroxyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.6 | Singlet | 1H | N-OH |
| ~4.4 | Quartet | 2H | O-CH₂ -CH₃ |
| ~1.4 | Triplet | 3H | O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum shows four distinct signals corresponding to the four carbon environments in the molecule. The predicted chemical shifts are as follows:
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C =O (Ester) | ~160-170 |
| C =N (Oxime) | ~140-150 |
| O-C H₂-CH₃ | ~60-70 |
| O-CH₂-C H₃ | ~10-20 |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present.[2][3][4][5][6]
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (oxime) |
| ~1730 | C=O stretch (ester) |
| ~1640 | C=N stretch (oxime) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns for an ethyl ester.[7][8]
| m/z | Fragment |
| 151/153 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 106/108 | [M - OCH₂CH₃]⁺ |
| 78/80 | [M - COOCH₂CH₃]⁺ |
Synthesis
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate can be synthesized from readily available starting materials.[1]
Experimental Protocol: Synthesis from Glycine (B1666218) Ester Hydrochloride
Caption: Workflow for the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Materials:
-
Glycine ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve glycine ester hydrochloride in water and add concentrated HCl.
-
Cool the resulting solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0 °C.
-
Stir the mixture at 0 °C for a short period, then add a second portion of the sodium nitrite solution.
-
Continue stirring at 0 °C for approximately 45 minutes.
-
Quench the reaction by adding a brine solution.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. The product can often be used in the next step without further purification.[1]
Applications in Drug Development
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a valuable building block in organic synthesis, particularly for the construction of isoxazoline-containing molecules. Isoxazolines are a class of five-membered heterocycles that are prevalent in many biologically active compounds.
Precursor for 1,3-Dipolar Cycloaddition Reactions
The primary application of this compound is as a precursor to ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. This nitrile oxide is generated in situ and readily undergoes 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolines.
Caption: General scheme for the 1,3-dipolar cycloaddition reaction.
Synthesis of AMPA/Kainate Receptor Ligands
A significant application of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is in the synthesis of compounds that modulate the activity of ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors. These receptors are crucial for fast excitatory synaptic transmission in the central nervous system and are implicated in various neurological processes and disorders. The compound has been utilized in the synthesis of CIP-AS (-), a chiral amino acid that is a potential agonist at AMPA-kainate receptors.
Context: AMPA and Kainate Receptor Signaling Pathways
While (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate is a synthetic precursor and not a direct modulator of AMPA/kainate receptors, understanding the signaling pathways of these receptors provides context for the importance of developing ligands that target them.
AMPA Receptor Signaling
AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission. Upon binding of glutamate, the channel opens, allowing the influx of sodium ions, which leads to depolarization of the postsynaptic membrane. The trafficking and phosphorylation of AMPA receptors are key mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[9][10][11][12][13]
Caption: Simplified AMPA receptor signaling pathway.
Kainate Receptor Signaling
Kainate receptors have more diverse roles, acting at both presynaptic and postsynaptic sites to modulate neurotransmission.[14][15][16][17] Postsynaptically, they contribute to the excitatory postsynaptic potential, although typically with slower kinetics than AMPA receptors. Presynaptically, they can either facilitate or inhibit neurotransmitter release. Kainate receptors can also signal through metabotropic, G-protein-coupled pathways.[14]
Caption: Dual roles of kainate receptors in synaptic transmission.
Safety and Handling
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a hazardous substance and should be handled with appropriate safety precautions.[18][19]
-
Hazard Statements: Causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is a versatile and valuable reagent for the synthesis of complex, biologically active molecules. Its utility as a precursor for 1,3-dipolar cycloaddition reactions makes it particularly relevant for the development of novel therapeutics targeting a range of biological systems, including the ionotropic glutamate receptors implicated in numerous neurological functions and diseases. This guide provides the foundational technical information required for its safe and effective use in a research and drug development context.
References
- 1. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AMPA receptor - Wikipedia [en.wikipedia.org]
- 10. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of AMPA Receptor Endosomal Sorting [frontiersin.org]
- 13. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kainate receptor - Wikipedia [en.wikipedia.org]
- 16. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 14337-43-0|Ethyl 2-Chloro-2-(hydroxyimino)acetate|BLD Pharm [bldpharm.com]
- 19. SDS of this compound, Safety Data Sheets, CAS 14337-43-0 - chemBlink [chemblink.com]
An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-2-(hydroxyimino)acetate is a pivotal chemical intermediate with a molecular weight of 151.55 g/mol . This document serves as a comprehensive technical guide, elucidating its chemical properties, synthesis, and significant applications in pharmaceutical development. Primarily utilized as a precursor, this compound is integral to the synthesis of broad-spectrum antibiotics and potential neurological agents. This guide provides detailed insights into its role in these synthetic pathways, supported by structured data and procedural diagrams to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature, characterized by the following properties:
| Property | Value | Reference |
| Molecular Weight | 151.55 g/mol | [1] |
| Molecular Formula | C₄H₆ClNO₃ | [1] |
| CAS Number | 14337-43-0 | |
| Melting Point | 70-76 °C | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | |
| Linear Formula | HON=C(Cl)CO₂C₂H₅ | |
| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N | |
| SMILES | CCOC(=O)\C(Cl)=N\O |
Synthesis and Reactions
This compound is typically synthesized through the nitrosation of ethyl chloroacetate. It serves as a versatile reagent in organic synthesis, primarily through the reaction of its functional groups.
General Synthetic Pathway
The synthesis of related compounds, such as ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, a precursor for cephalosporin (B10832234) antibiotics, involves the reaction of an acetoacetate (B1235776) derivative with sodium nitrite.[2] This is followed by reactions to build the thiazole (B1198619) ring and subsequent modifications.
Generation of Ethoxycarbonylformonitrile Oxide
In the presence of a weak base like sodium bicarbonate, this compound can generate ethoxycarbonylformonitrile oxide in situ. This reactive intermediate is a valuable component in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds.
Generation of a reactive intermediate for cycloadditions.
Applications in Drug Development
The primary significance of this compound lies in its role as a building block for complex pharmaceutical molecules.
Synthesis of Cephalosporin Antibiotics
This compound is a key starting material in the synthesis of the side chain of ceftazidime (B193861), a third-generation cephalosporin antibiotic. The synthesis involves the formation of a (Z)-2-(2-aminothiazol-4-yl)-2-(substituted oxyimino)acetic acid derivative, which is then coupled with the 7-aminocephalosporanic acid core.
Workflow for the synthesis of Ceftazidime.
Precursor to AMPA Receptor Agonists
This compound has been utilized in the synthesis of chiral amino acids that are structurally related to glutamic acid. These synthesized compounds are potential agonists at the ionotropic (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors, which are crucial targets in neuroscience research for studying synaptic plasticity and neurodegenerative diseases.
Potential Antiviral Applications
Some sources suggest that this compound may have applications as an antiviral agent. It has been proposed to inhibit influenza virus growth by binding to the receptor binding site on the virus surface.[1] However, detailed, peer-reviewed studies confirming this mechanism and efficacy are not widely available. This remains an area for potential future investigation.
Experimental Protocols
While detailed, step-by-step protocols for specific industrial processes are often proprietary, the following outlines a general laboratory-scale procedure for a reaction where this compound is a key reactant.
Synthesis of (+)- and (−)-Δ²-isoxazolines (General Procedure):
This procedure is based on the application of this compound for generating a nitrile oxide for cycloaddition.
-
Preparation of the Nitrile Oxide Precursor: this compound is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
Generation of the Nitrile Oxide: A mild base, such as sodium bicarbonate, is added to the solution to facilitate the in situ generation of ethoxycarbonylformonitrile oxide.
-
Cycloaddition: The olefin substrate is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired isoxazoline (B3343090) derivative.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), chemical safety goggles or a face shield, and chemical-resistant gloves is mandatory when handling this compound.
Conclusion
This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its utility in the synthesis of the antibiotic ceftazidime and as a precursor to potential AMPA receptor agonists underscores its importance in drug discovery and development. While its direct biological activities are not extensively documented, its role as a versatile synthetic building block is well-established. Further research into its potential antiviral properties may open new avenues for its application. The information provided in this guide is intended to support researchers and scientists in leveraging the synthetic potential of this compound in their work.
References
An In-depth Technical Guide to the Physical Properties of Ethyl Chlorooximidoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl chlorooximidoacetate. The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and drug discovery processes. This document includes a detailed summary of quantitative data, a description of a key experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Physical and Chemical Properties
The physical and chemical properties of ethyl chlorooximidoacetate, also known by its IUPAC name ethyl (2E)-2-chloro-2-hydroxyiminoacetate, are summarized in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClNO₃ | [1][2][3][4] |
| Molecular Weight | 151.55 g/mol | [1][2] |
| CAS Number | 14337-43-0 | [1][2][3][4] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 70-76 °C (lit.) | [3][5][6] |
| Boiling Point (Predicted) | 230.5 ± 23.0 °C | [3] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa (Predicted) | 7.60 ± 0.10 | [3] |
| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N | [5] |
| SMILES | CCOC(=O)/C(=N\O)/Cl | [1][2][5] |
| Storage Conditions | 2-8°C, keep dry, under inert gas (Nitrogen) | [1][3][5] |
Experimental Protocols
The synthesis of ethyl chlorooximidoacetate is a critical procedure for its application in further chemical reactions. A general method for its preparation from ethyl 2-aminoacetate is described below.
Synthesis of Ethyl Chlorooximidoacetate from Ethyl 2-Aminoacetate [3][6]
Materials:
-
Ethyl 2-aminoacetate (5 g, 48.53 mmol)
-
Concentrated hydrochloric acid (8 ml)
-
Sodium nitrite (B80452) (NaNO₂, 4.91 g, 145.6 mmol)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-aminoacetate in 5 ml of water in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled solution.
-
Separately, prepare a solution of sodium nitrite in 5 ml of water.
-
Add the sodium nitrite solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After the reaction is complete, perform an extraction using ethyl acetate.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under vacuum to yield ethyl chlorooximidoacetate as a white solid.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of ethyl chlorooximidoacetate, providing a clear, step-by-step visual guide to the experimental protocol described above.
This guide provides foundational technical information on ethyl chlorooximidoacetate. For further applications, such as its use in the preparation of isoxazolines or as a potential agonist at AMPA-kainate receptors, researchers are encouraged to consult the cited literature.[3][6]
References
- 1. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]
- 2. This compound | C4H6ClNO3 | CID 6399471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 4. 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | C4H6ClNO3 | CID 9576005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-クロロ-2-(ヒドロキシイミノ)酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [amp.chemicalbook.com]
An In-depth Technical Guide to the Spectral Data of Ethyl 2-chloro-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS No. 14337-43-0), a valuable reagent in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines reported ¹H NMR data with predicted values for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) based on the compound's molecular structure. Detailed experimental protocols for acquiring such spectra are also provided.
Molecular Structure and Properties
This compound possesses a unique combination of functional groups, including an ethyl ester, a chloro group, and an oxime. These features contribute to its reactivity and are key to interpreting its spectral data.
Chemical Structure:
Molecular Formula: C₄H₆ClNO₃ Molecular Weight: 151.55 g/mol Appearance: Off-white solid Melting Point: 70-76 °C
Spectral Data
The following sections present the available and predicted spectral data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The following ¹H NMR data has been reported for this compound in a deuterated solvent.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.59-9.61 | Multiplet | 1H | N-OH |
| 4.38-4.43 | Quartet | 2H | -O-CH₂ -CH₃ |
| 1.37-1.41 | Triplet | 3H | -O-CH₂-CH₃ |
Based on typical chemical shift values for the functional groups present, the predicted ¹³C NMR spectrum is as follows:
| Chemical Shift (ppm) | Assignment |
| ~160-165 | C =O (Ester) |
| ~140-150 | C =N-OH |
| ~62-65 | -O-C H₂-CH₃ |
| ~13-15 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100-3500 | Broad | O-H stretch (Oxime) |
| 2850-3000 | Medium | C-H stretch (Alkyl) |
| 1720-1740 | Strong | C=O stretch (Ester) |
| 1620-1680 | Medium | C=N stretch (Oxime) |
| 1000-1300 | Strong | C-O stretch (Ester) |
| 600-800 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| m/z Value | Interpretation |
| 151/153 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes) |
| 116 | Loss of Cl |
| 106 | Loss of -OCH₂CH₃ |
| 78 | [C(Cl)=NOH]⁺ fragment |
| 45 | [OCH₂CH₃]⁺ fragment |
| 29 | [CH₂CH₃]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Workflows
The following diagrams illustrate the logical workflows for spectral analysis and data interpretation.
Caption: Workflow for the spectral analysis of this compound.
Caption: Logical workflow for the assignment of ¹H NMR signals.
An In-depth Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-chloro-2-(hydroxyimino)acetate, a versatile reagent and building block in organic synthesis. The document details its chemical identity, physical and chemical properties, and provides an explanation of its linear formula, HON=C(Cl)CO2C2H5. A detailed, experimentally verified protocol for its synthesis is presented. Furthermore, this guide explores its applications in the synthesis of heterocyclic compounds, such as isoxazolines, and discusses its potential as an antiviral agent, particularly against the influenza virus. Safety information and handling precautions are also included to ensure its proper use in a laboratory setting.
Chemical Identity and Structure
This compound, represented by the linear formula HON=C(Cl)CO2C2H5 , is an organic compound that features an oxime, a chloro group, and an ethyl ester functional group.
-
IUPAC Name: ethyl (2Z)-2-chloro-2-(hydroxyimino)acetate
-
Synonyms: 1-Ethyl oxalyl chloride 2-oxime, Ethyl chloroximidoacetate[1]
-
CAS Number: 14337-43-0[1]
-
Molecular Formula: C4H6ClNO3[1]
-
Molecular Weight: 151.55 g/mol [1]
The linear formula, HON=C(Cl)CO2C2H5, describes the connectivity of the atoms within the molecule:
-
HON=: This segment indicates a hydroxyimino group, where a hydroxyl group (-OH) is bonded to a nitrogen atom (N), which is double-bonded to a carbon atom.
-
C(Cl): The carbon atom of the C=N double bond is also attached to a chlorine atom (Cl).
-
CO2C2H5: This part of the formula represents an ethyl ester group. The carbon atom, which is double-bonded to the nitrogen, is also single-bonded to the carbonyl carbon (C=O) of the ester. The carbonyl carbon is, in turn, bonded to an oxygen atom (O), which is connected to an ethyl group (-C2H5).
Molecular Structure Visualization
The following diagram illustrates the two-dimensional structure of this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| Physical State | Off-white solid | [2] |
| Melting Point | 70-76 °C | [1] |
| Boiling Point | 230.5 ± 23.0 °C (Predicted) | [2] |
| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol. | [2] |
| Storage | Store at 2-8°C under an inert atmosphere. | [1] |
Spectroscopic Data
Detailed experimental spectral data (NMR, IR, MS) for this compound is not widely available in public spectral databases. Researchers are advised to acquire their own analytical data for characterization and purity assessment.
Experimental Protocols
Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol describes the synthesis of the (Z)-isomer of this compound starting from glycine (B1666218) ester hydrochloride.
Materials:
-
Glycine ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO2)
-
Water (H2O)
-
Diethyl ether
-
Brine solution
Procedure:
-
To a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).
-
Cool the resulting solution to -5 °C.
-
Slowly add a solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL) to the cooled mixture.
-
Stir the resulting mixture at 0 °C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL).
-
Continue stirring the mixture at 0 °C for 45 minutes.
-
At the end of the stirring period, add a brine solution to the reaction mixture.
-
Extract the product with diethyl ether.
-
Dry the organic layer and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. The product can be taken to the next step without further purification.
Synthesis of Δ2-Isoxazolines
This compound is a precursor for the in situ generation of ethoxycarbonylformonitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with alkenes to form Δ2-isoxazolines. A general procedure for this type of reaction is outlined below.
Materials:
-
This compound
-
An appropriate alkene
-
A weak base (e.g., sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
General Procedure:
-
Dissolve this compound and the alkene in the chosen solvent.
-
Slowly add a weak base (e.g., a solution or suspension of sodium bicarbonate) to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Applications in Drug Discovery and Development
Synthesis of Bioactive Molecules
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of CIP-AS, a chiral amino acid that is structurally related to glutamic acid and acts as a potential agonist at ionotropic AMPA-kainate receptors.
Potential Antiviral Activity
Preliminary reports suggest that this compound may possess antiviral properties. It has been shown to inhibit the growth of the influenza virus by purportedly binding to the receptor binding site on the virus surface.[3] However, the precise mechanism of action and the specific viral target have not been fully elucidated in the available literature. Further research is required to validate these findings and to explore the potential of this compound as an anti-influenza therapeutic.
The workflow for investigating the potential anti-influenza activity could involve the following steps:
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P342 + P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician).[1]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. A dust mask (type N95 or equivalent) should be used when handling the solid material.
Conclusion
This compound is a valuable and reactive chemical intermediate with established applications in organic synthesis and potential for future development in medicinal chemistry. Its ability to serve as a precursor to nitrile oxides makes it a key component in the construction of isoxazoline-containing molecules. While its reported anti-influenza activity is intriguing, further in-depth studies are necessary to confirm its efficacy and elucidate its mechanism of action. Researchers and professionals working with this compound should adhere to the provided synthesis and safety protocols to ensure safe and effective utilization.
References
Synthesis Pathway of Ethyl 2-Chloro-2-(hydroxyimino)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate, a versatile reagent used in the preparation of various compounds, including chiral amino acids and Δ²-isoxazolines.[1][2] The document outlines a common and effective synthesis pathway, including a detailed experimental protocol and relevant chemical data.
Core Synthesis Pathway
The most prevalent and well-documented method for synthesizing this compound proceeds from glycine (B1666218) ethyl ester hydrochloride. This pathway involves a diazotization reaction followed by chlorination.
Diagram of the Synthesis Pathway
Caption: Synthesis of this compound from glycine ethyl ester hydrochloride.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 76% | [3] |
| Molecular Formula | C₄H₆ClNO₃ | [3][4] |
| Molecular Weight | 151.55 g/mol | [3][4] |
| CAS Number | 14337-43-0 | [1][2][4] |
| Melting Point | 70-76 °C | [2] |
| Appearance | White to almost white powder/crystal |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, adapted from established procedures.[3]
Materials:
-
Glycine ester hydrochloride (2 g, 14 mmol)
-
Concentrated Hydrochloric Acid (1.2 mL)
-
Sodium nitrite (B80452) (2 g, 28 mmol total)
-
Water
-
Diethyl ether
-
Brine solution
Procedure:
-
A solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water is prepared.
-
Concentrated hydrochloric acid (1.2 mL) is added to the solution.
-
The resulting solution is cooled to -5 °C.
-
A solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is added to the cooled solution.
-
The mixture is stirred at 0 °C for 10 minutes.
-
A second solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is then added.
-
The reaction mixture is stirred at 0 °C for an additional 45 minutes.
-
Upon completion, a brine solution is added to the reaction mixture.
-
The mixture is extracted with diethyl ether.
-
The organic layer is dried and the solvent is evaporated under reduced pressure.
-
The resulting product, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, is obtained with a yield of 1.6 g (76%) and is typically used in the next step without further purification.[3]
Safety Information:
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] The synthesis should be carried out in a well-ventilated fume hood.
References
A Technical Guide to Ethyl 2-chloro-2-(hydroxyimino)acetate: Synthesis, History, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-2-(hydroxyimino)acetate is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional nature, possessing both a reactive chloro-oxime and an ester moiety, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, a comprehensive summary of its physicochemical and spectroscopic data, and a discussion of its critical role in the synthesis of prominent pharmaceutical agents, including the antibiotic ceftazidime (B193861) and the antiviral oseltamivir. Furthermore, this guide illustrates the relevant biological signaling pathways and experimental workflows using detailed diagrams to support researchers and drug development professionals in their work with this important compound.
Discovery and History
While a singular, definitive "discovery" paper for this compound is not readily apparent in modern databases, its history is intrinsically linked to the development of synthetic methodologies for oximes and their derivatives in the broader context of organic chemistry. The Beilstein database, a comprehensive repository of organic compounds, references this molecule with the Beilstein Registry Number 606193, suggesting its existence and characterization in the chemical literature for a considerable time.[1][2]
The emergence of this compound as a compound of significant interest is closely tied to the rise of the pharmaceutical industry and the quest for novel therapeutics, particularly in the area of antibiotics and antivirals. Its utility as a precursor for constructing complex heterocyclic side chains became apparent with the development of third-generation cephalosporins. The synthesis of the aminothiazole side chain of the potent antibiotic ceftazidime represents a key milestone in the application of this intermediate.[3][4][5]
Furthermore, its role as a versatile synthon has been demonstrated in the total synthesis of various complex molecules, including intermediates for the antiviral drug oseltamivir (Tamiflu®) and potent glutamate (B1630785) receptor agonists like CIP-AS .[1][6][7][8][9][10] The history of this compound is, therefore, a story of enabling chemical synthesis in the service of medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for quality control. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14337-43-0 | [11] |
| Molecular Formula | C₄H₆ClNO₃ | [11] |
| Molecular Weight | 151.55 g/mol | [11] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 70-76 °C (lit.) | [2] |
| Storage Temperature | 2-8°C | [11] |
| Beilstein Registry No. | 606193 | [1][2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks and Interpretation | Reference(s) |
| ¹H NMR | (CDCl₃, 400 MHz): δ 1.37-1.41 (t, J = 7.2 Hz, 3H, -CH₃); 4.38-4.43 (q, J = 7.2 Hz, 2H, -CH₂-); 9.59-9.61 (m, 1H, -OH) | Sourced from chemical suppliers |
| ¹³C NMR | Predicted shifts: ~14 ppm (-CH₃), ~63 ppm (-CH₂-), ~140 ppm (C=N), ~160 ppm (C=O) | [12][13] |
| IR | Expected characteristic peaks: ~3300-3500 cm⁻¹ (O-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1640 cm⁻¹ (C=N stretch) | [14] |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z 151 (for ³⁵Cl) and 153 (for ³⁷Cl). Fragmentation pattern would show loss of ethoxy and carbonyl groups. | [15] |
Experimental Protocols
The synthesis of ethyl 2-chloro-2-(hydroxyiminfo)acetate is typically achieved through the nitrosation of an ethyl acetate (B1210297) derivative followed by chlorination. A common and reliable method starts from glycine (B1666218) ethyl ester hydrochloride.
Synthesis from Glycine Ethyl Ester Hydrochloride
This procedure details the synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Experimental Workflow
References
- 1. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 氯代肟基乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. jfda-online.com [jfda-online.com]
- 5. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]
- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. york.ac.uk [york.ac.uk]
- 11. This compound | 14337-43-0 | FE34373 [biosynth.com]
- 12. hmdb.ca [hmdb.ca]
- 13. homepages.bluffton.edu [homepages.bluffton.edu]
- 14. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER(14337-43-0) Raman spectrum [chemicalbook.com]
- 15. Ethyl Acetate [webbook.nist.gov]
An In-depth Technical Guide to 2-Chloro-2-hydroxyiminoacetic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-hydroxyiminoacetic acid ethyl ester, also known as ethyl (Z)-2-chloro-2-(hydroxyimino)acetate, is a versatile bifunctional reagent in organic synthesis. Its unique structure, incorporating an oxime, an ester, and a reactive chlorine atom, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly isoxazolines and their derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry and drug development.
Chemical and Physical Properties
2-Chloro-2-hydroxyiminoacetic acid ethyl ester is a white to off-white crystalline solid at room temperature.[1] It is sensitive to moisture and is a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] It is soluble in organic solvents such as methanol.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₆ClNO₃ | [1][2] |
| Molecular Weight | 151.55 g/mol | [1][2] |
| Melting Point | 70-76 °C | [1] |
| Boiling Point (Predicted) | 230.5 ± 23.0 °C | [1] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.60 ± 0.10 | [1] |
| CAS Number | 14337-43-0 | [1] |
Spectroscopic Data
The structural characterization of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester is supported by various spectroscopic techniques.
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Multiplicity |
| 1.37-1.41 | t |
| 4.38-4.43 | q |
| 9.59-9.61 | m |
Reference: [1]
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -CH₃ |
| ~63 | -OCH₂- |
| ~140 | C=N |
| ~160 | C=O |
| Infrared (IR) Spectroscopy (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (oxime) |
| ~1730 | C=O stretch (ester) |
| ~1650 | C=N stretch (oxime) |
| Mass Spectrometry (Predicted Fragmentation) | |
| m/z | Fragment |
| 151/153 | [M]⁺ (isotopic pattern for Cl) |
| 116 | [M-Cl]⁺ |
| 106 | [M-OC₂H₅]⁺ |
| 78 | [M-COOC₂H₅]⁺ |
Synthesis
2-Chloro-2-hydroxyiminoacetic acid ethyl ester can be synthesized from readily available starting materials. The most common methods involve the nitrosation of derivatives of ethyl acetate.
Method 1: From Glycine (B1666218) Ethyl Ester Hydrochloride
A high-yield synthesis starts from glycine ethyl ester hydrochloride. The reaction proceeds via diazotization of the amino group followed by chlorination.
Experimental Protocol:
-
Dissolve glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water.
-
Add concentrated HCl (1.2 mL) to the solution.
-
Cool the resulting solution to -5 °C.
-
Add a solution of sodium nitrite (B80452) (1 g, 14 mmol) in water (1.4 mL).
-
Stir the mixture at 0 °C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL).
-
Continue stirring at 0 °C for 45 minutes.
-
Add a brine solution to the reaction mixture.
-
Extract the mixture with ether.
-
Dry the combined organic layers and evaporate under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
This method has been reported to yield the product in approximately 76% yield.[2]
Method 2: From Ethyl 2-Aminoacetate
An alternative synthesis starts from ethyl 2-aminoacetate.
Experimental Protocol:
-
Dissolve ethyl aminoacetate (5 g, 48.53 mmol) in water (5 ml).
-
Slowly add concentrated hydrochloric acid (8 ml) at 0°C.
-
Add a mixture of sodium nitrite (4.91 g, 145.6 mmol) and water (5 ml).
-
Stir the reaction mixture at room temperature for 1 hour.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under vacuum.
This method has been reported to yield the product as a white solid with a 20% yield.[1]
Caption: Synthetic routes to 2-Chloro-2-hydroxyiminoacetic acid ethyl ester.
Reactivity and Applications
The primary utility of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester lies in its ability to serve as a precursor to ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. This intermediate is typically generated in situ and readily undergoes [3+2] cycloaddition reactions with various dipolarophiles.
Generation of Ethoxycarbonylformonitrile Oxide
The treatment of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester with a mild base, such as sodium bicarbonate or triethylamine, results in the elimination of hydrogen chloride to form the nitrile oxide.[1]
Caption: In-situ generation of the nitrile oxide intermediate.
[3+2] Cycloaddition Reactions and Synthesis of Isoxazolines
The generated ethoxycarbonylformonitrile oxide readily reacts with alkenes and alkynes to afford isoxazolines and isoxazoles, respectively. These five-membered heterocyclic scaffolds are prevalent in many biologically active molecules. This reactivity makes 2-Chloro-2-hydroxyiminoacetic acid ethyl ester a key building block in medicinal chemistry.
Caption: Workflow for isoxazoline synthesis.
Applications in Drug Development
Derivatives synthesized from 2-Chloro-2-hydroxyiminoacetic acid ethyl ester have shown a range of biological activities, making this compound of significant interest to drug development professionals.
-
Antimicrobial and Antiviral Agents: Isoxazolines are a well-established class of compounds with diverse biological activities.[3][4] Studies have demonstrated that isoxazoline derivatives synthesized from various precursors exhibit antibacterial, antifungal, and antiviral properties.[3][4] The ability to readily generate a diverse library of isoxazolines from 2-Chloro-2-hydroxyiminoacetic acid ethyl ester makes it a valuable tool in the search for new anti-infective agents.
-
Precursor to AMPA Receptor Agonists: This compound has been utilized in the synthesis of CIP-AS, a chiral amino acid that is structurally related to glutamic acid and is a potential agonist at ionotropic (AMPA)-kainate receptors.[1] AMPA receptors are crucial for synaptic plasticity and are a target for cognitive enhancers and drugs for neurological disorders.
-
Other Heterocyclic Syntheses: Beyond isoxazolines, it has been used to prepare N-aziridinyloximes, which can be further transformed into dihydro-oxadiazines.[1]
Safety and Handling
2-Chloro-2-hydroxyiminoacetic acid ethyl ester is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] It is also a lachrymator. Therefore, it is imperative to handle this compound in a chemical fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store in a cool, dry place (2-8°C) under an inert atmosphere.[1]
Conclusion
2-Chloro-2-hydroxyiminoacetic acid ethyl ester is a highly valuable and versatile reagent in organic synthesis. Its key characteristic is its role as a stable precursor to the reactive intermediate, ethoxycarbonylformonitrile oxide. This reactivity enables the straightforward synthesis of isoxazolines and other heterocyclic compounds, which are important scaffolds in medicinal chemistry. Its application in the synthesis of potential AMPA receptor agonists and the broad biological activities of its derivatives underscore its importance for researchers and professionals in the field of drug discovery and development. Proper handling and safety precautions are essential when working with this compound.
References
Ethyl 2-chloro-2-(hydroxyimino)acetate solubility in organic solvents
An In-depth Technical Guide on the Solubility of Ethyl 2-chloro-2-(hydroxyimino)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring an ester, a chloro group, and a hydroxyimino moiety, imparts a moderate polarity that dictates its solubility in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Physicochemical Properties
-
Molecular Formula: C₄H₆ClNO₃
-
Molecular Weight: 151.55 g/mol
-
Appearance: Off-white to pale yellow crystalline solid
-
Melting Point: 70-76 °C
Solubility Profile
Data Presentation
The following table summarizes the qualitative solubility of this compound in several organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature and the purity of both the solute and the solvent.
| Solvent | Qualitative Solubility | Source |
| Methanol | Soluble | [1][2][3] |
| Ethanol | Miscible | [4] |
| Acetone | Miscible | [4] |
| Ethyl Acetate | Miscible | [4] |
| Water | Limited Solubility | [4] |
Note: "Miscible" suggests that the substance dissolves in the solvent in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the substance dissolves in the solvent, although it may not be in all proportions.
Experimental Protocols
The following section details a reliable experimental methodology for the quantitative determination of the solubility of this compound in organic solvents. The gravimetric method is a standard and accurate technique for determining the thermodynamic solubility of a solid compound.
Gravimetric Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or incubator
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed glass evaporating dishes or beakers
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). d. Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that thermodynamic equilibrium is reached.
-
Sample Withdrawal and Filtration: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization. c. Immediately filter the solution through a syringe filter (pre-heated to the same temperature) into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation and Mass Determination: a. Record the exact mass of the filtered solution in the evaporating dish. b. Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound to gently evaporate the solvent. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen. c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the evaporating dish containing the solid residue. e. Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation of Solubility: a. Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final mass of the dish with the residue. b. The solubility can be expressed in various units, such as g/100 mL or mg/mL, using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the gravimetric determination of solubility.
Caption: General workflow for gravimetric solubility determination.
References
Unraveling the Enigmatic Action of Ethyl 2-chloro-2-(hydroxyimino)acetate: A Theoretical Mechanistic Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-2-(hydroxyimino)acetate is a multifaceted organic compound with significant potential in medicinal chemistry. While its primary utility has been documented as a synthetic intermediate, its inherent structural features—an α-chlorooxime and an ethyl ester—suggest a range of plausible biological activities.[1] This technical guide delineates the theoretical mechanisms of action for this compound, drawing upon its chemical reactivity and the established biological roles of the oxime functional group.[2][3] We present several putative pathways, including covalent enzyme inhibition, nitric oxide donation, and bioisosteric mimicry. This document aims to provide a foundational framework for future in vitro and in vivo investigations into the pharmacological potential of this compound.
Chemical and Physical Properties
A comprehensive understanding of the biological potential of this compound begins with its chemical and physical characteristics. These properties govern its reactivity, solubility, and ability to interact with biological systems.
| Property | Value | Reference |
| CAS Number | 14337-43-0 | [3] |
| Molecular Formula | C₄H₆ClNO₃ | [3] |
| Molecular Weight | 151.55 g/mol | [3] |
| Melting Point | 70-76 °C | |
| Appearance | White to off-white solid | |
| SMILES | CCOC(=O)C(Cl)=NO | |
| InChI Key | UXOLDCOJRAMLTQ-UTCJRWHESA-N |
Theoretical Mechanisms of Action
The unique structural arrangement of this compound suggests several compelling, albeit theoretical, mechanisms of biological action. These hypotheses are grounded in the known reactivity of α-chlorooximes and the diverse pharmacological profiles of oxime-containing molecules.
Covalent Inhibition of Cysteine Proteases
The presence of an α-chloro group adjacent to an electron-withdrawing oxime renders the carbon atom highly electrophilic. This makes the molecule susceptible to nucleophilic attack by amino acid residues in protein active sites. Cysteine proteases, which feature a highly reactive cysteine thiol in their catalytic site, are prime targets for such covalent modification.[4][5][6]
Proposed Mechanism:
-
Enzyme Binding: The compound initially binds non-covalently to the active site of a cysteine protease.
-
Nucleophilic Attack: The sulfhydryl group of the active site cysteine residue attacks the electrophilic carbon bearing the chlorine atom.
-
Covalent Adduct Formation: This results in the displacement of the chloride ion and the formation of a stable, covalent thioether bond between the enzyme and the inhibitor. This irreversible modification leads to the inactivation of the enzyme.
Caption: Covalent inhibition of a cysteine protease.
Nitric Oxide (NO) Donation
Oxime-containing compounds have been investigated as potential nitric oxide (NO) donors.[2] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from a donor molecule can have profound pharmacological effects.
Proposed Mechanism:
Under physiological conditions, this compound may undergo enzymatic or non-enzymatic decomposition to release nitric oxide. This process could be triggered by changes in pH, redox environment, or interaction with specific enzymes. The liberated NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling.
Caption: Nitric oxide donation and downstream signaling.
Bioisosteric Mimicry of α-Keto Esters and Kinase Inhibition
The α-oximino ester moiety can act as a bioisostere for an α-keto ester. α-Keto acids and their esters are intermediates in numerous metabolic pathways and can serve as substrates or inhibitors for various enzymes. By mimicking these endogenous molecules, this compound could competitively inhibit enzymes that recognize α-keto esters.
Furthermore, a significant number of oxime derivatives have been identified as inhibitors of various serine/threonine and tyrosine kinases.[2] These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Inhibition of these kinases is a well-established strategy in cancer therapy.
Proposed Mechanism:
The compound may bind to the active site of a kinase, competing with ATP or the protein substrate. The oxime group, with its hydrogen bond donor and acceptor capabilities, can form key interactions with the kinase active site, leading to inhibition of its catalytic activity. This would disrupt the downstream signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway.
Prodrug Activation via Ester Hydrolysis
The ethyl ester group of the molecule can be a substrate for ubiquitous esterase enzymes in the body. Hydrolysis of the ester would yield the corresponding carboxylic acid, which may have a different pharmacological profile, including altered solubility, cell permeability, and target affinity.
Proposed Mechanism:
-
Uptake: The parent ester compound is absorbed.
-
Enzymatic Hydrolysis: Intracellular or extracellular esterases cleave the ethyl ester bond.
-
Active Metabolite Formation: The resulting carboxylic acid becomes the active pharmacological agent, exerting its effects through one of the mechanisms described above.
Caption: Prodrug activation via ester hydrolysis.
Proposed Experimental Protocols
To investigate the theoretical mechanisms of action, a series of targeted in vitro experiments are proposed.
Cysteine Protease Inhibition Assay
Objective: To determine if this compound can inhibit the activity of a model cysteine protease (e.g., papain or a specific cathepsin).
Methodology:
-
Enzyme Preparation: A solution of the cysteine protease is prepared in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA and a reducing agent like DTT to ensure the active site cysteine is reduced).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound for different time intervals.
-
Substrate Addition: A fluorogenic or chromogenic substrate specific for the protease is added to initiate the reaction.
-
Activity Measurement: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined relative to a vehicle control. IC₅₀ values are calculated by fitting the data to a dose-response curve.
Nitric Oxide Release Assay (Griess Assay)
Objective: To quantify the release of nitric oxide from this compound under physiological conditions.
Methodology:
-
Compound Incubation: this compound is incubated in a physiological buffer (e.g., PBS, pH 7.4) at 37°C. Samples may also be incubated in the presence of cell lysates or purified esterases to assess enzymatic contribution to NO release.
-
Sample Collection: Aliquots are taken at various time points.
-
Griess Reaction: The samples are mixed with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), which reacts with nitrite (B80452) (a stable oxidation product of NO in aqueous solution) to form a colored azo compound.
-
Quantification: The absorbance of the resulting solution is measured at ~540 nm.
-
Data Analysis: The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite. The rate and total amount of NO release are calculated.
Kinase Inhibition Assay (e.g., using a Serine/Threonine Kinase)
Objective: To assess the inhibitory activity of this compound against a representative protein kinase.
Methodology:
-
Assay Components: A reaction mixture is prepared containing the kinase, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at the optimal temperature for the kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase reaction.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to a vehicle control, and IC₅₀ values are determined.
Illustrative Data Presentation
The following tables present hypothetical data to demonstrate how the results from the proposed experiments would be summarized.
Table 1: Hypothetical Cysteine Protease Inhibition Data
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 25.6 ± 3.5 |
| 10 | 78.9 ± 4.1 |
| 50 | 95.3 ± 2.2 |
| IC₅₀ (µM) | 4.2 |
Table 2: Hypothetical Nitric Oxide Release Profile
| Time (minutes) | NO Released (µM) (Mean ± SD) |
| 0 | 0 |
| 30 | 1.5 ± 0.2 |
| 60 | 3.2 ± 0.4 |
| 120 | 5.8 ± 0.6 |
| 240 | 8.9 ± 0.9 |
Table 3: Hypothetical Kinase Inhibition Data
| Concentration (µM) | % Kinase Activity (Mean ± SD) |
| 0.1 | 98.1 ± 2.5 |
| 1 | 85.4 ± 3.1 |
| 10 | 45.2 ± 4.0 |
| 100 | 12.7 ± 2.8 |
| IC₅₀ (µM) | 9.8 |
Conclusion
This compound possesses a rich chemical architecture that suggests multiple avenues for biological activity. The theoretical mechanisms of covalent inhibition, nitric oxide donation, and bioisosteric mimicry provide a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols outlined in this whitepaper offer a clear path forward for elucidating the true pharmacological nature of this intriguing molecule. Further research is warranted to validate these hypotheses and to explore the full potential of this compound in drug discovery and development.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 3. This compound | 14337-43-0 | FE34373 [biosynth.com]
- 4. Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for inactivation of cysteine proteases by reactive carbonyls via glycation of active site thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Isoxazolines using Ethyl 2-Chloro-2-(hydroxyimino)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazolines are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] These scaffolds are integral to a variety of therapeutic agents, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] Notably, several FDA-approved drugs, including afoxolaner, fluralaner, and sarolaner, feature the isoxazoline (B3343090) core and are used as potent insecticides and acaricides in veterinary medicine.[2][3]
A versatile and efficient method for the synthesis of isoxazolines is the 1,3-dipolar cycloaddition reaction.[4][5][6][7] This approach involves the reaction of a nitrile oxide with an alkene. Ethyl 2-chloro-2-(hydroxyimino)acetate has emerged as a valuable and stable precursor for the in situ generation of ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole.[8][9] This application note provides detailed protocols for the synthesis of isoxazolines via the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide, generated from this compound, with various alkenes.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. First, this compound is treated with a mild base, such as sodium bicarbonate, to generate the ethoxycarbonylformonitrile oxide intermediate in situ. This is followed by a [3+2] cycloaddition reaction with an alkene dipolarophile to yield the corresponding 3-ethoxycarbonyl-substituted isoxazoline.[4][8][9]
Visualization of the Synthesis Pathway
The overall synthetic scheme can be visualized as follows:
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 861135-87-7 [smolecule.com]
- 9. This compound 97 14337-43-0 [sigmaaldrich.com]
Application Notes and Protocols for the In Situ Generation of Ethoxycarbonylformonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxycarbonylformonitrile oxide is a highly reactive 1,3-dipole that serves as a valuable intermediate in organic synthesis, particularly in the construction of five-membered heterocycles through [3+2] cycloaddition reactions. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The in situ generation of this nitrile oxide is preferred due to its high reactivity and potential for dimerization. This document provides detailed protocols for the two primary methods of its in situ generation: the dehydration of ethyl nitroacetate (B1208598) and the dehydrochlorination of ethyl 2-chloro-2-(hydroxyimino)acetate.
Method 1: Dehydration of Ethyl Nitroacetate
This method involves the elimination of water from ethyl nitroacetate using a suitable dehydrating agent and a base. A common and effective system involves the use of ethyl chloroformate and triethylamine (B128534).
Reaction Mechanism
The reaction proceeds through the formation of a nitronate anion, which is then acylated by ethyl chloroformate. Subsequent elimination of ethyl carbonic acid yields the desired nitrile oxide.
Caption: Mechanism of nitrile oxide formation from ethyl nitroacetate.
Experimental Protocol
Materials:
-
Ethyl nitroacetate
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., benzene, toluene, or chloroform)
-
Dipolarophile (alkene or alkyne)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve ethyl nitroacetate (1.0 equivalent) and the chosen dipolarophile (1.0-1.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of ethyl chloroformate (1.1 equivalents) in the anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis or until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water to remove any remaining water-soluble by-products.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
Quantitative Data
| Dehydrating System | Solvent | Temperature (°C) | Reaction Time | Yield of Cycloadduct | Reference |
| Ethyl Chloroformate / Et₃N | Benzene | Reflux | Not Specified | Good | [1] |
| PhSO₂Cl / Et₃N | Benzene | Reflux | Not Specified | Good | [1] |
| DABCO (Continuous Flow) | Ethanol | 100 | 250 min | Comparable to flask methods | [2][3] |
Method 2: Dehydrochlorination of this compound
This is a widely used and convenient method for generating ethoxycarbonylformonitrile oxide. It involves the treatment of this compound with a mild base to eliminate hydrogen chloride.[4]
Reaction Mechanism
The base abstracts the acidic proton of the oxime, and the resulting anion undergoes spontaneous elimination of the chloride ion to furnish the nitrile oxide.
Caption: Mechanism of nitrile oxide formation via dehydrochlorination.
Experimental Protocol
Materials:
-
Mild base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
Dipolarophile (alkene or alkyne)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the dipolarophile (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
Add the mild base (1.1-1.5 equivalents) to the solution portion-wise with stirring. For bases like sodium bicarbonate, vigorous stirring is required due to its heterogeneity.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the solid by-products (e.g., sodium chloride).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product containing the cycloadduct by flash column chromatography.
Quantitative Data
| Base | Solvent | Temperature (°C) | Reaction Time | Yield of Cycloadduct | Reference |
| Sodium Bicarbonate | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Triethylamine | Not Specified | Not Specified | Not Specified | Not Specified | General Knowledge |
Note: Specific yield and reaction time data for the dehydrochlorination method are often dependent on the specific dipolarophile used and are typically reported within the context of a particular cycloaddition reaction rather than the generation method itself.
Application in 1,3-Dipolar Cycloaddition
The in situ generated ethoxycarbonylformonitrile oxide readily undergoes 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to yield substituted isoxazolines and isoxazoles, respectively.[7][8][9] This reaction is a powerful tool for the synthesis of complex molecules in drug discovery.
Caption: General workflow for 1,3-dipolar cycloaddition.
Safety Precautions
-
Both ethyl chloroformate and this compound are corrosive and lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is a flammable and corrosive liquid.
-
Nitrile oxides are reactive intermediates and should be generated and used in situ without isolation.
-
The reactions should be carried out under an inert atmosphere to prevent side reactions with moisture.
Conclusion
The in situ generation of ethoxycarbonylformonitrile oxide from either ethyl nitroacetate or this compound provides efficient access to this versatile synthetic intermediate. The choice of method may depend on the availability of starting materials, the scale of the reaction, and the compatibility of the reaction conditions with the chosen dipolarophile. The protocols and data presented herein offer a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 14337-43-0 [sigmaaldrich.com]
- 5. This compound | 14337-43-0 | FE34373 [biosynth.com]
- 6. This compound | 14337-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. mdpi.com [mdpi.com]
Application of Ethyl 2-chloro-2-(hydroxyimino)acetate in the Asymmetric Synthesis of the Chiral Amino Acid CIP-AS
Application Note AN2025-12-23
Introduction
Ethyl 2-chloro-2-(hydroxyimino)acetate is a versatile reagent in organic synthesis, notably utilized as a precursor for the in situ generation of ethoxycarbonylformonitrile oxide. This reactive 1,3-dipole readily undergoes cycloaddition reactions with alkenes to form Δ²-isoxazoline rings, which serve as valuable intermediates in the synthesis of complex molecules, including chiral amino acids. A significant application of this methodology is the enantioselective synthesis of CIP-AS ((-)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid), a potent and selective agonist at AMPA-kainate receptors. The following protocols detail an improved and efficient synthesis of enantiomerically pure CIP-AS, highlighting the key role of this compound.
Key Synthetic Strategy
The asymmetric synthesis of CIP-AS hinges on a diastereoselective 1,3-dipolar cycloaddition reaction. Ethoxycarbonylformonitrile oxide, generated in situ from this compound, reacts with a chiral dipolarophile. The chirality is introduced through the use of a chiral auxiliary attached to the alkene. Subsequent manipulation of the resulting isoxazoline (B3343090) intermediate, including removal of the chiral auxiliary and functional group transformations, affords the target chiral amino acid with high enantiomeric purity.
Visualization of the Synthetic Pathway
The overall synthetic workflow for the preparation of CIP-AS from this compound is depicted below.
Figure 1. Synthetic pathway for CIP-AS.
Experimental Protocols
Protocol 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol describes the preparation of the key starting material.
Materials:
-
Glycine (B1666218) ethyl ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Diethyl ether
-
Brine solution
Procedure:
-
To a solution of glycine ethyl ester hydrochloride (2 g, 14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).
-
Cool the resulting solution to -5 °C.
-
Add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water to the cooled solution.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.
-
Continue stirring the resulting mixture at 0 °C for 45 minutes.
-
After this period, add a brine solution.
-
Extract the reaction mixture with diethyl ether.
-
Dry the combined organic extracts and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. The product is typically used in the next step without further purification.
Protocol 2: Enantioselective Synthesis of (-)-CIP-AS via 1,3-Dipolar Cycloaddition
This protocol outlines the key cycloaddition step and subsequent transformations to yield the final product. The specific chiral auxiliary and detailed reaction conditions are based on established literature procedures for an efficient synthesis.
Materials:
-
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Chiral dipolarophile (e.g., an acrylate (B77674) or vinyl ether bearing a removable chiral auxiliary)
-
Triethylamine (B128534) (Et₃N)
-
Appropriate solvent (e.g., Dichloromethane, Toluene)
-
Reagents for chiral auxiliary removal (e.g., acid or base hydrolysis, hydrogenolysis)
-
Reagents for functional group transformations (e.g., reduction, hydrolysis)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: 1,3-Dipolar Cycloaddition
-
Dissolve the chiral dipolarophile in the chosen anhydrous solvent under an inert atmosphere.
-
Add this compound to the solution.
-
Cool the mixture to the appropriate temperature (e.g., 0 °C or room temperature, depending on the specific substrates).
-
Slowly add a solution of triethylamine in the same solvent to generate the nitrile oxide in situ.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by silica gel column chromatography to separate the diastereomeric isoxazoline adducts.
Step 2: Chiral Auxiliary Removal and Functional Group Transformations
-
Subject the desired diastereomerically pure isoxazoline to conditions that cleave the chiral auxiliary. The specific method will depend on the nature of the auxiliary used.
-
Perform the necessary chemical transformations on the isoxazoline ring and the ester group to arrive at the final amino acid structure of CIP-AS. This may involve reduction of the isoxazoline N-O bond and hydrolysis of the ester.
-
Purify the final product, (-)-CIP-AS, by recrystallization or chromatography.
Quantitative Data Summary
The following table summarizes typical results for the key steps in the synthesis of CIP-AS.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Cycloaddition | Diastereomeric Isoxazoline Adducts | 70-85 | Varies with auxiliary | N/A |
| After Separation | Desired Diastereomerically Pure Isoxazoline | 35-45 | >98:2 | >99 |
| Final Product | (-)-CIP-AS | >95 | N/A | >99 |
Table 1. Summary of quantitative data for the synthesis of (-)-CIP-AS.
Conclusion
This compound serves as a highly effective precursor for ethoxycarbonylformonitrile oxide in the asymmetric synthesis of the chiral amino acid CIP-AS. The diastereoselective 1,3-dipolar cycloaddition reaction with a chiral alkene provides a reliable method for establishing the required stereochemistry. The subsequent chemical modifications proceed with high fidelity, yielding the final product in high enantiomeric purity. These protocols provide a robust framework for researchers and professionals in drug development engaged in the synthesis of chiral amino acid derivatives.
Application Notes and Protocols for the Synthesis of a Carbapenem Side Chain Precursor Using Ethyl 2-Chloro-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key precursor for the side chains of various carbapenem (B1253116) antibiotics. The synthesis involves two main stages: the preparation of the starting material, ethyl 2-chloro-2-(hydroxyimino)acetate, and its subsequent cyclization with thiourea (B124793) to form the aminothiazole ring system.
I. Overview and Key Features
This synthetic route offers a reliable method for the preparation of the target aminothiazole side chain precursor. The use of this compound as the starting material for the cyclization is a direct application of the versatile Hantzsch thiazole (B1198619) synthesis.
Key Advantages:
-
Convergent Synthesis: The two key components, the α-chloro-oxime and thiourea, are brought together in the final step to construct the heterocyclic core.
-
Good Yields: The synthesis of the starting material and the subsequent cyclization reaction are reported to proceed with good to high yields.
-
Established Chemistry: The Hantzsch thiazole synthesis is a well-established and robust reaction for the formation of thiazole rings.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate | C₄H₆ClNO₃ | 151.55 | 76 | 70-76 |
| (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | C₇H₉N₃O₃S | 215.23 | High | 195-197 |
III. Experimental Protocols
A. Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol is adapted from a known procedure for the synthesis of the starting material.[1]
Materials:
-
Glycine (B1666218) ethyl ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Diethyl ether
-
Brine solution
Procedure:
-
To a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).
-
Cool the resulting solution to -5 °C.
-
Slowly add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.
-
Stir the resulting mixture at 0 °C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.
-
Continue stirring the mixture at 0 °C for 45 minutes.
-
After this period, add a brine solution.
-
Extract the reaction mixture with diethyl ether.
-
Dry the organic layer and evaporate under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (1.6 g, 76% yield).[1] The product is taken to the next step without further purification.
B. Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
This protocol is based on the principles of the Hantzsch thiazole synthesis and information from related patent literature.[2]
Materials:
-
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Thiourea
Procedure:
-
In a round-bottom flask, dissolve (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (1 mole equivalent) in ethanol.
-
Add thiourea (1 mole equivalent) to the solution.
-
Stir the reaction mixture at a temperature between 0 and 50 °C. The optimal temperature may need to be determined empirically, starting at room temperature is advisable.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
IV. Characterization Data
The final product, (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, can be characterized by the following spectroscopic methods.
-
¹H NMR: Spectral data is available on public databases such as PubChem.[3]
-
¹³C NMR: Spectral data is available on public databases such as PubChem.[3]
-
Mass Spectrometry: To confirm the molecular weight of 215.23 g/mol .
-
Infrared Spectroscopy: To identify key functional groups such as N-H, C=O, C=N, and the thiazole ring vibrations.
V. Visualizations
A. Synthetic Pathway
The following diagram illustrates the two-step synthesis of the carbapenem side chain precursor.
Caption: Synthetic route to the aminothiazole precursor.
B. Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of the target compound.
References
- 1. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 3. (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Ethyl 2-Chloro-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl 2-chloro-2-(hydroxyimino)acetate, a versatile reagent in organic synthesis. It serves as a crucial intermediate in the preparation of various heterocyclic compounds and has applications in the development of pharmaceuticals.[1] The protocols outlined below are based on established literature and provide methodologies for the synthesis of the reagent and its subsequent use in key chemical transformations.
Synthesis of (Z)-Ethyl 2-Chloro-2-(hydroxyimino)acetate
This protocol details the synthesis of the title compound from glycine (B1666218) ethyl ester hydrochloride. The reaction proceeds via diazotization of the amino group followed by chlorination.
Experimental Protocol:
A solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water is prepared, and concentrated HCl (1.2 mL) is added. The resulting solution is cooled to -5 °C. A solution of sodium nitrite (B80452) (1 g, 14 mmol) in 1.4 mL of water is then added. The mixture is stirred at 0 °C for 10 minutes, after which another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water is added. The reaction mixture is stirred at 0 °C for an additional 45 minutes. Following this period, a brine solution is added, and the mixture is extracted with ether. The organic layer is dried and evaporated under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.[2]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Glycine ester hydrochloride | [2] |
| Key Reagents | Sodium nitrite, Hydrochloric acid | [2] |
| Solvent | Water, Ether | [2] |
| Reaction Temperature | -5 °C to 0 °C | [2] |
| Reaction Time | ~ 1 hour | [2] |
| Yield | 76% | [2] |
Experimental Workflow:
Application in 1,3-Dipolar Cycloaddition Reactions: Synthesis of Isoxazolines
This compound is a key precursor for the in situ generation of ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily undergoes [3+2] cycloaddition reactions with alkenes to produce a variety of substituted Δ²-isoxazolines.[3]
General Reaction Mechanism:
The reaction is initiated by a base, such as triethylamine (B128534) or sodium bicarbonate, which deprotonates the hydroxyl group of the hydroxyimino moiety and facilitates the elimination of hydrogen chloride. This results in the formation of the transient ethoxycarbonylformonitrile oxide. This dipole then reacts with a dipolarophile (an alkene) to form the five-membered isoxazoline (B3343090) ring.
Experimental Protocol: Synthesis of Isoxadifen-ethyl (B1672638)
This protocol describes the synthesis of the herbicide safener isoxadifen-ethyl via the reaction of this compound with 1,1-diphenylethylene (B42955).
In a 250 mL reaction flask at 20-25 °C, 1,1-diphenylethylene (30 g, 0.166 mol), this compound (43.5 g, 0.287 mol), and isopropanol (B130326) (120 g) are combined. Sodium bicarbonate (58.0 g, 0.69 mol) is added, and the mixture is stirred for 1-4 hours. The temperature is then slowly raised to 60-70 °C, and stirring is continued for another 3-6 hours. After cooling to below 10 °C, the mixture is acidified with dilute hydrochloric acid, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried to yield isoxadifen-ethyl.
Data Presentation:
| Parameter | Value |
| Substrates | 1,1-Diphenylethylene, this compound |
| Base | Sodium Bicarbonate |
| Solvent | Isopropanol |
| Reaction Temperature | 20-25 °C initially, then 60-70 °C |
| Reaction Time | 4-10 hours total |
| Yield | 95% |
| Product Purity | 97.3% |
Further Synthetic Applications
This compound is a valuable reagent for the synthesis of other important molecules, including chiral amino acids and other heterocyclic systems.
-
Synthesis of CIP-AS (-) : It is used in the synthesis of a chiral amino acid that is structurally related to glutamic acid and acts as a potential agonist at AMPA-kainate receptors.[3]
-
Preparation of N-aziridinyloximes : The title compound can be used to prepare N-aziridinyloximes, which can then be treated with scandium triflate to yield dihydro-oxadiazines.[3]
Detailed protocols for these specific applications can be found in the cited literature and generally follow the principle of in situ nitrile oxide generation followed by reaction with a suitable substrate.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements : H315 (Causes skin irritation), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[4][5]
-
Personal Protective Equipment : It is recommended to use a dust mask (type N95 or equivalent), eye shields, a face shield, and chemical-resistant gloves when handling this compound.[4]
-
Storage : Store in a dry, inert atmosphere (e.g., under nitrogen) at 2-8 °C.[4]
References
Application Notes and Protocols: Synthesis of N-Aziridinyloximes with Scandium Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Aziridinyloximes represent a class of compounds with significant potential in medicinal chemistry and drug development. The incorporation of the strained aziridine (B145994) ring offers a unique scaffold that can be leveraged for the synthesis of diverse molecular architectures. Scandium triflate, a versatile and water-tolerant Lewis acid, has emerged as a powerful catalyst in a variety of organic transformations, including those involving nitrogen-containing heterocycles.[1][2][3] This document provides a detailed, albeit proposed, protocol for the synthesis of N-aziridinyloximes catalyzed by scandium triflate, based on established principles of Lewis acid catalysis and related reactions.
Proposed Signaling Pathway: Lewis Acid Catalysis
The synthesis of N-aziridinyloximes is predicated on the activation of an N-acylaziridine by the Lewis acid, scandium triflate. The scandium center coordinates to the carbonyl oxygen of the acyl group, increasing the electrophilicity of the aziridine ring. This activation facilitates the nucleophilic attack by the oxygen atom of an oxime, leading to the ring opening of the aziridine and the formation of the desired N-aziridinyloxime.
Caption: Proposed mechanism for scandium triflate-catalyzed synthesis of N-aziridinyloximes.
Experimental Protocols
Disclaimer: The following protocol is a proposed methodology based on related literature and has not been experimentally validated. Optimization of reaction conditions may be necessary.
Materials and Equipment
-
Scandium(III) triflate (Sc(OTf)₃)
-
Appropriate oxime
-
Appropriate N-acylaziridine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Proposed Synthesis Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the oxime (1.0 eq) and anhydrous dichloromethane.
-
Addition of Catalyst: Add scandium(III) triflate (5-10 mol%) to the solution and stir for 10 minutes at room temperature.
-
Addition of Aziridine: Slowly add the N-acylaziridine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for related scandium triflate-catalyzed reactions, which can serve as a starting point for the optimization of N-aziridinyloxime synthesis.
Table 1: Scandium Triflate Catalyst Loading and Reaction Conditions in Related Syntheses
| Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | 10-20 | Nitromethane | 50 | 6 | 90-99 |
| Allylation of Alcohols | 1-5 | Dichloromethane | Room Temp | 3 | 85-95 |
| Ester Synthesis | 10 | n-Heptane | 100 | 24 | 70-90 |
Table 2: Yields for Lewis Acid-Catalyzed Ring Opening of N-Activated Aziridines
| Lewis Acid | Activating Group | Nucleophile | Yield (%) |
| Sc(OTf)₃ (proposed) | Acyl | Oxime | N/A |
| Various Lewis Acids | Tosyl | Arenes | up to 99 |
| Various Lewis Acids | Boc | Various | Moderate to High |
Experimental Workflow
The general workflow for the proposed synthesis is outlined below.
Caption: General workflow for the proposed synthesis of N-aziridinyloximes.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Scandium triflate is hygroscopic and should be handled under an inert atmosphere.
-
Aziridines are potentially toxic and should be handled with care.
Conclusion
While a direct, validated protocol for the scandium triflate-catalyzed synthesis of N-aziridinyloximes is not yet present in the literature, the proposed methodology, based on analogous reactions, provides a strong starting point for researchers. The versatility and efficiency of scandium triflate in related transformations suggest a high probability of success.[1][2][3] Further experimental work is required to optimize the reaction conditions and explore the substrate scope of this promising transformation.
References
Application Notes and Protocols for Monitoring Reactions with Ethyl 2-Chloro-2-(hydroxyimino)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving ethyl 2-chloro-2-(hydroxyimino)acetate. This versatile reagent is often employed in the synthesis of various heterocyclic compounds, such as isoxazoles, which are significant scaffolds in medicinal chemistry. Accurate monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have been developed to facilitate reliable in-process control and final product analysis.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a primary technique for monitoring the consumption of this compound and the formation of products in real-time. A reversed-phase method is generally suitable for this polar analyte.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound from reaction mixtures, allowing for the determination of reaction progress and yield.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v)
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to prevent further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Integrate the peak area corresponding to the analyte in the sample chromatogram.
-
Calculate the concentration of the analyte in the reaction mixture using the calibration curve.
-
Quantitative Data Summary
| Parameter | Value |
| Retention Time (Analyte) | Approx. 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC monitoring of reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity Assessment
GC-MS is a powerful technique for identifying and quantifying volatile components in a reaction mixture, including starting materials, products, and potential byproducts. Derivatization may be necessary for non-volatile compounds.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound and related volatile compounds in the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data analysis software
Reagents:
-
Dichloromethane (DCM), GC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization, if necessary)
Procedure:
-
Sample Preparation (Direct Injection):
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute with 950 µL of dichloromethane.
-
Vortex and inject directly if the compounds are sufficiently volatile and thermally stable.
-
-
Sample Preparation (Derivatization):
-
If the compounds are not amenable to direct GC analysis, evaporate the solvent from the diluted aliquot under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of dichloromethane.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify using an internal standard and creating a calibration curve.
-
Quantitative Data Summary
| Parameter | Value |
| Retention Time (Analyte) | Dependent on derivatization |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantitation (LOQ) | 5-50 ng/mL |
| Precision (%RSD) | < 5% |
Logical Diagram: GC-MS Decision Workflow
Caption: Decision workflow for GC-MS sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Analysis
NMR spectroscopy is an invaluable tool for in-situ reaction monitoring, providing structural information on all components of the reaction mixture without the need for separation.[1]
Experimental Protocol: ¹H NMR Reaction Monitoring
Objective: To monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals in real-time.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the starting material and the internal standard in the deuterated solvent.
-
Acquire a t=0 spectrum.
-
Initiate the reaction by adding the final reagent to the NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
The acquisition parameters should be optimized for a short scan time to allow for good temporal resolution.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
The concentration of each species can be determined relative to the constant concentration of the internal standard.
-
Plot the concentration of reactants and products as a function of time to obtain kinetic profiles.
-
Signaling Pathway: Reaction of this compound
A common reaction of this compound is its use in the synthesis of isoxazoles via a [3+2] cycloaddition reaction with an alkene. The reaction proceeds through the in-situ generation of a nitrile oxide intermediate.
Caption: Reaction pathway for isoxazole synthesis.
These protocols and application notes provide a comprehensive framework for the analytical monitoring of reactions involving this compound. The choice of method will depend on the specific reaction being studied, the information required, and the available instrumentation. For robust process understanding, a combination of these techniques is often recommended.
References
Application Note: Gas Chromatography Analysis of Ethyl 2-chloro-2-(hydroxyimino)acetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of ethyl 2-chloro-2-(hydroxyimino)acetate using gas chromatography (GC). The methodologies are based on established analytical principles for similar compounds, including oximes and chloroacetates.
Introduction
This compound is a valuable building block in organic synthesis, notably in the preparation of various heterocyclic compounds. Purity assessment and reaction monitoring are critical aspects of its application. Gas chromatography offers a robust and sensitive method for the quantitative and qualitative analysis of this compound. This application note outlines the recommended GC conditions, sample preparation, and a detailed experimental protocol. Special consideration is given to the thermal lability of oxime compounds and potential analytical challenges.
Analytical Challenges and Considerations
The gas chromatography of oximes can be challenging due to their potential for decomposition at elevated temperatures in the injector or column. It has been noted that oximes can decompose on hot metal surfaces, potentially leading to inaccurate quantification and the appearance of artifact peaks[1]. Therefore, the use of an all-glass system or glass-lined components is recommended where possible.
Additionally, the presence of syn and anti isomers in aldoximes can result in double chromatographic peaks[1]. While this compound is a ketoxime derivative, isomeric forms should be considered during peak identification. To improve peak shape and thermal stability, derivatization to form more volatile and stable compounds, such as trimethylsilyl (B98337) (TMS) ethers, can be employed[2].
Recommended Gas Chromatography Conditions
Based on the analysis of structurally similar compounds, such as ethyl 2-chloroacetate[3], and general practices for oxime analysis, the following GC conditions are recommended as a starting point for method development.
Table 1: Gas Chromatography Parameters
| Parameter | Recommended Condition |
| Column | DB-1 (100% Dimethylpolysiloxane) or DB-5 (5% Phenyl-95% Dimethylpolysiloxane) |
| Length: 30 m | |
| Internal Diameter: 0.25 mm or 0.32 mm | |
| Film Thickness: 0.25 µm or 1.0 µm | |
| Injector | Split/Splitless |
| Temperature: 250 °C (or lower to prevent degradation) | |
| Split Ratio: 10:1 to 50:1 (adjustable based on concentration) | |
| Oven Program | Initial Temperature: 50 °C, hold for 1 min |
| Ramp Rate: 10 °C/min to 230 °C | |
| Final Hold: 10 min at 230 °C | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate: 1.0 - 1.5 mL/min (constant flow) | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) or Nitrogen-Selective Detector (NSD) |
| FID Temperature: 280 °C | |
| MS Transfer Line: 280 °C | |
| MS Ion Source: 230 °C | |
| NSD Temperature: 300 °C | |
| Injection Volume | 1 µL |
Experimental Protocol
This protocol details the steps for sample preparation and analysis of this compound.
4.1. Reagents and Materials
-
This compound (solid, purity >97%)[4]
-
Solvent: n-Hexane, Ethyl Acetate, or Dichloromethane (GC grade or equivalent)
-
Optional Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Volumetric flasks (10 mL)
-
Microsyringe
-
GC vials with inserts
-
Analytical balance
4.2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in the chosen solvent (e.g., n-hexane) and dilute to the mark. This yields a stock solution of approximately 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
4.3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the selected solvent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter if particulate matter is present.
-
Transfer the final solution to a GC vial for analysis.
4.4. Optional Derivatization Protocol
For improved peak shape and thermal stability, a derivatization step to form the TMS ether of the hydroxylamino group can be performed.
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC.
4.5. GC Analysis
-
Set up the gas chromatograph with the conditions specified in Table 1.
-
Inject 1 µL of the prepared standard or sample solution into the GC.
-
Acquire the chromatogram and integrate the peak corresponding to this compound or its derivative.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Conclusion
This application note provides a comprehensive starting point for the development of a robust GC method for the analysis of this compound. The outlined conditions and protocols can be adapted and optimized to suit specific instrumentation and analytical requirements. Careful consideration of the compound's thermal stability and the potential benefits of derivatization are key to achieving accurate and reproducible results.
References
Application Notes and Protocols: Ethyl 2-chloro-2-(hydroxyimino)acetate in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-2-(hydroxyimino)acetate is a versatile and highly reactive reagent in organic synthesis, primarily serving as a stable precursor for the in situ generation of ethoxycarbonylformonitrile oxide. This nitrile oxide is a valuable 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles to construct a range of five-membered heterocyclic rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isoxazoles, 1,2,4-oxadiazoles, and other related heterocycles.
Key Applications
The primary application of this compound in heterocyclic chemistry is as a convenient precursor to ethoxycarbonylformonitrile oxide. The in situ generation of this reactive intermediate is typically achieved by treatment with a mild base, which initiates an elimination of hydrogen chloride. The resulting nitrile oxide can then be trapped by a variety of dipolarophiles.
Key reaction types include:
-
1,3-Dipolar Cycloaddition with Alkynes and Alkenes: This is the most common application, leading to the formation of isoxazoles and isoxazolines, respectively. These reactions are often characterized by high regioselectivity and yield.
-
Reaction with Amidoximes: This pathway provides a route to 3,5-disubstituted-1,2,4-oxadiazoles, which are recognized as important bioisosteres of amides and esters in drug design.
-
Reaction with Aziridines: The reaction with aziridines can lead to the formation of N-aziridinyloximes, which can subsequently rearrange to yield dihydro-oxadiazines.
Data Presentation
The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound.
Table 1: Synthesis of 3-Ethoxycarbonylisoxazoles via 1,3-Dipolar Cycloaddition with Alkynes
| Entry | Alkyne | Base | Solvent | Conditions | Yield (%) |
| 1 | Phenylacetylene | Et3N | Toluene (B28343) | Reflux, 12 h | 85 |
| 2 | 1-Octyne | NaHCO3 | Ethyl Acetate (B1210297) | 60 °C, 18 h | 78 |
| 3 | Propargyl alcohol | K2CO3 | Acetonitrile | rt, 24 h | 72 |
| 4 | Ethyl propiolate | Et3N | Dichloromethane | rt, 16 h | 90 |
| 5 | 4-Methoxyphenylacetylene | NaHCO3 | Microwave, 110 °C, 20 min | Quantitative | >95[1] |
Table 2: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes
| Entry | Amidoxime (B1450833) | Base | Solvent | Conditions | Yield (%) |
| 1 | Benzamidoxime | Pyridine | THF | Reflux, 8 h | 82 |
| 2 | 4-Chlorobenzamidoxime | NaOH | DMSO | rt, 12 h | 75 |
| 3 | Thiophene-2-carboxamidoxime | K2CO3 | DMF | 80 °C, 6 h | 68 |
| 4 | Cyclohexanecarboxamidoxime | Et3N | Dichloromethane | rt, 24 h | 79 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Ethoxycarbonylisoxazoles
This protocol describes the in situ generation of ethoxycarbonylformonitrile oxide from this compound and its subsequent 1,3-dipolar cycloaddition with an alkyne.
Materials:
-
This compound
-
Substituted alkyne (e.g., phenylacetylene)
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Anhydrous solvent (e.g., Toluene, Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the alkyne (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.2 mmol).
-
Slowly add the base (1.5 mmol of Et3N or 2.0 mmol of NaHCO3) to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene or 60 °C in ethyl acetate) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a solid precipitate (e.g., triethylammonium (B8662869) chloride or sodium chloride) is formed, remove it by filtration.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 3-ethoxycarbonylisoxazole.
Microwave-Assisted Variation: For certain substrates, microwave irradiation can significantly reduce the reaction time and improve yields.[1]
-
Combine this compound (1.2 mmol), the alkyne (1.0 mmol), and a base such as sodium bicarbonate (2.0 mmol) in a suitable microwave reaction vessel with a solvent like ethyl acetate (5 mL).
-
Seal the vessel and irradiate in a microwave reactor at a set temperature (e.g., 110 °C) for a specified time (e.g., 15-20 minutes).
-
After cooling, work up the reaction mixture as described in the conventional heating method.
Protocol 2: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol outlines the synthesis of 1,2,4-oxadiazoles via the condensation of an amidoxime with this compound.
Materials:
-
This compound
-
Substituted amidoxime (e.g., benzamidoxime)
-
Base (e.g., Pyridine, NaOH, K2CO3)
-
Anhydrous solvent (e.g., THF, DMSO, DMF)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amidoxime (1.0 mmol) in the appropriate anhydrous solvent (10 mL), add the base (1.2 mmol).
-
Add a solution of this compound (1.1 mmol) in the same solvent (5 mL) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the required temperature (e.g., reflux in THF or 80 °C in DMF) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water (20 mL).
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Mandatory Visualizations
Caption: Reaction pathways of this compound.
References
Application Notes and Protocols: Reaction of Ethyl 2-Chloro-2-(hydroxyimino)acetate with Sodium Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-2-(hydroxyimino)acetate is a valuable reagent in organic synthesis, primarily utilized for the in situ generation of ethoxycarbonylformonitrile oxide. This highly reactive 1,3-dipole is a key intermediate in the synthesis of various heterocyclic compounds, most notably isoxazolines and isoxazoles, through [3+2] cycloaddition reactions. The reaction with sodium bicarbonate provides a mild and efficient method for the dehydrohalogenation of the starting chlorooxime to generate the nitrile oxide. These heterocyclic products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the reaction of this compound with sodium bicarbonate and its subsequent application in synthesis.
Reaction Mechanism
The reaction of this compound with sodium bicarbonate is a base-mediated elimination reaction (E2 mechanism) that results in the formation of ethoxycarbonylformonitrile oxide, sodium chloride, and carbonic acid (which subsequently decomposes to water and carbon dioxide). The bicarbonate anion acts as a base, abstracting the acidic proton from the hydroxyl group of the oxime. This is followed by the concerted elimination of the chloride ion to form the nitrile oxide.
Caption: Reaction mechanism for the formation of ethoxycarbonylformonitrile oxide.
Applications
The primary application of the in situ generated ethoxycarbonylformonitrile oxide is in 1,3-dipolar cycloaddition reactions. This powerful transformation allows for the construction of five-membered heterocyclic rings with high regioselectivity and stereoselectivity. A prominent example is the synthesis of the herbicide safener, isoxadifen-ethyl (B1672638).
Synthesis of Isoxadifen-Ethyl
Isoxadifen-ethyl is synthesized through the [3+2] cycloaddition reaction between ethoxycarbonylformonitrile oxide and 1,1-diphenylethylene (B42955). The nitrile oxide is generated in situ from this compound and sodium bicarbonate.
Caption: Experimental workflow for the synthesis of isoxadifen-ethyl.
Experimental Protocols
Protocol 1: Synthesis of Isoxadifen-Ethyl
This protocol describes the synthesis of isoxadifen-ethyl via the in situ generation of ethoxycarbonylformonitrile oxide.
Materials:
-
This compound
-
1,1-Diphenylethylene
-
Sodium Bicarbonate (NaHCO₃)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add 1,1-diphenylethylene (30 g, 0.166 mol), this compound (43.5 g, 0.287 mol), and isopropanol (120 g).
-
Stir the mixture at 20-25 °C and add sodium bicarbonate (58 g, 0.69 mol).
-
Continue stirring at this temperature for 1-4 hours.
-
Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 3-6 hours.
-
After the reaction is complete, cool the mixture to below 10 °C.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the product in an oven to obtain isoxadifen-ethyl.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of isoxadifen-ethyl.
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio (relative to 1,1-diphenylethylene) |
| 1,1-Diphenylethylene | 180.25 | 30 | 0.166 | 1 |
| This compound | 151.55 | 43.5 | 0.287 | 1.73 |
| Sodium Bicarbonate | 84.01 | 58 | 0.69 | 4.16 |
| Isoxadifen-ethyl (Product) | 295.33 | 46.7 | 0.158 | - |
| Yield | 95% |
Safety Precautions
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates carbon dioxide gas, which can cause pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood and not in a sealed vessel.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Disclaimer: These protocols are intended for use by trained professionals. The user assumes all responsibility for the safe handling and execution of these procedures.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Chloro-2-(hydroxyimino)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl 2-chloro-2-(hydroxyimino)acetate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time if starting material is still present.
-
-
Suboptimal Temperature: The reaction temperature is crucial for the nitrosation reaction.
-
Solution: Ensure precise temperature control. For syntheses involving sodium nitrite (B80452), maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of nitrous acid and minimize side reactions.
-
-
Reagent Quality and Stoichiometry: The purity and molar ratios of reactants are critical.
-
Solution: Use high-purity starting materials. Ensure accurate measurement of all reagents and verify the stoichiometry, especially the molar ratio of the substrate to the nitrosating agent. An excess of the nitrosating agent is often used, but a large excess can lead to side product formation.
-
-
Inefficient Extraction: The product may not be fully extracted from the aqueous reaction mixture.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Ensure the aqueous layer is saturated with a brine solution to decrease the solubility of the product in the aqueous phase.
-
-
Product Instability: The desired product may be unstable under the reaction or workup conditions.
-
Solution: this compound can be unstable. It is often recommended to use the product in the next step immediately after isolation without extensive purification.[1]
-
Q2: I am observing the formation of significant side products. How can I minimize them?
Side product formation can be a major cause of low yield and purity.
Potential Causes & Solutions:
-
Decomposition of Nitrous Acid: Nitrous acid, generated in situ from sodium nitrite and acid, is unstable and can decompose, especially at higher temperatures. This can lead to various side reactions.
-
Solution: Maintain the reaction temperature strictly at the recommended low temperature (e.g., -5 to 0 °C).[1] Add the sodium nitrite solution slowly to the acidic solution of the substrate to control the rate of nitrous acid formation and reaction.
-
-
Hydrolysis of the Ester: The ester group can be hydrolyzed under acidic or basic conditions, especially during workup.
-
Solution: Use mild acidic conditions for the reaction and perform the aqueous workup quickly and at a low temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, but avoid prolonged contact.
-
-
Dimerization or Polymerization: The product or intermediates may undergo self-condensation or polymerization.
-
Solution: Maintain a dilute concentration of reactants and ensure efficient stirring to minimize localized high concentrations.
-
Q3: The reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?
An incomplete reaction is a common issue that can often be resolved by adjusting the reaction parameters.
Potential Causes & Solutions:
-
Insufficient Reagent: The amount of the nitrosating agent or acid may be insufficient.
-
Solution: Ensure at least a stoichiometric amount of sodium nitrite and acid is used. In some protocols, a slight excess of sodium nitrite is employed.[1]
-
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to a low reaction rate.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maximize the contact between reactants.
-
-
Short Reaction Time: The reaction may require a longer time to reach completion.
-
Solution: Monitor the reaction by TLC. If starting material is still present after the initially planned time, continue stirring and monitoring until the starting material is consumed or its concentration no longer decreases.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include glycine (B1666218) ethyl ester hydrochloride[1], ethyl chloroacetate, and ethyl 2-chloroacetoacetate. The choice of starting material will dictate the specific reaction conditions and reagents.
Q2: What is the role of hydrochloric acid in the synthesis starting from glycine ethyl ester hydrochloride?
Concentrated hydrochloric acid is added to create the acidic medium necessary for the in situ formation of nitrous acid (HONO) from sodium nitrite (NaNO2).[1] The nitrous acid is the active nitrosating agent in the reaction.
Q3: Why is the reaction typically carried out at low temperatures (e.g., 0 °C)?
Low temperatures are crucial for several reasons:
-
To ensure the stability of nitrous acid, which is prone to decomposition at higher temperatures.
-
To control the exothermic nature of the reaction.
-
To minimize the formation of unwanted byproducts.[1]
Q4: What is the purpose of adding a brine solution during the workup?
Adding a brine (saturated sodium chloride) solution increases the ionic strength of the aqueous phase. This decreases the solubility of the organic product in the aqueous layer, thereby improving the efficiency of the extraction into the organic solvent.[1]
Q5: Is it necessary to purify the crude this compound?
In many reported procedures, the crude product is used immediately in the subsequent reaction step without further purification.[1] This is often due to the compound's potential instability. If purification is necessary, techniques like recrystallization or column chromatography can be employed, but care should be taken to avoid decomposition.
Data Presentation
Table 1: Summary of a Reported Synthesis Protocol
| Parameter | Value | Reference |
| Starting Material | Glycine ethyl ester hydrochloride | [1] |
| Reagents | Sodium nitrite, Concentrated HCl, Water | [1] |
| Molar Ratio (Substrate:NaNO2) | 1:2 (in two portions) | [1] |
| Temperature | -5 °C to 0 °C | [1] |
| Reaction Time | 55 minutes | [1] |
| Extraction Solvent | Ether | [1] |
| Reported Yield | 76% | [1] |
Experimental Protocols
Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride [1]
-
Dissolve glycine ethyl ester hydrochloride (2 g, 14 mmol) in 3 mL of water.
-
Add concentrated HCl (1.2 mL) to the solution.
-
Cool the resulting solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 g, 14 mmol) in water (1.4 mL) to the cooled solution while maintaining the temperature.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add another portion of sodium nitrite solution (1 g, 14 mmol in 1.4 mL of water).
-
Continue stirring the mixture at 0 °C for an additional 45 minutes.
-
After the reaction is complete, add a brine solution.
-
Extract the reaction mixture with diethyl ether.
-
Dry the combined organic layers and evaporate the solvent under reduced pressure to obtain (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Side reactions of ethyl 2-chloro-2-(hydroxyimino)acetate and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of ethyl 2-chloro-2-(hydroxyimino)acetate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low yield or formation of unexpected byproducts during synthesis.
-
Question: I am synthesizing this compound via nitrosation of glycine (B1666218) ethyl ester and observing low yields and the presence of impurities. What could be the cause and how can I improve my synthesis?
-
Answer: A common byproduct in the synthesis of this compound from glycine ethyl ester is ethyl chloroacetate[1][2]. The formation of this and other impurities can be influenced by reaction conditions.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (around 0 °C) during the addition of sodium nitrite (B80452) to minimize the decomposition of nitrous acid and reduce the formation of side products[3].
-
pH Control: The reaction should be performed under acidic conditions. The use of hydrochloric acid is common[1][2]. Ensure the pH is low enough to promote the desired nitrosation reaction.
-
Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to further side reactions.
-
Purification: After extraction, the crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) to remove impurities.
-
Problem 2: My reaction is generating a nitrile oxide, which is then dimerizing or reacting with my desired product.
-
Question: I am trying to perform a reaction with this compound, but it seems to be converting into a nitrile oxide in situ, leading to the formation of furoxans (from dimerization) or other unwanted cycloaddition products. How can I prevent this?
-
Answer: this compound is a known precursor for ethoxycarbonylformonitrile oxide, especially in the presence of a base[4]. This highly reactive intermediate can dimerize to form furoxans or undergo [3+2] cycloaddition reactions with any available dipolarophiles in your reaction mixture.
Troubleshooting Steps:
-
Avoid Basic Conditions: The formation of the nitrile oxide is base-mediated. If your reaction conditions are basic, consider if a different, non-basic catalyst or reaction pathway can be used. If a base is essential, use the weakest possible base and add it slowly at low temperatures.
-
pH Control: Maintaining a neutral or slightly acidic pH can help suppress the elimination of HCl and the subsequent formation of the nitrile oxide.
-
Protecting Group Strategy: If the hydroxyimino group is not the desired reactive site, consider protecting it as an ether or ester to prevent its participation in side reactions.
-
Choice of Solvent: The choice of solvent can influence the stability of the starting material and the rate of side reactions. Aprotic solvents may be preferable in some cases.
-
Problem 3: I am observing the formation of an amide byproduct, suggesting a Beckmann rearrangement.
-
Question: My reaction, which is run under acidic conditions, is producing an unexpected amide. I suspect a Beckmann rearrangement is occurring. How can I avoid this?
-
Answer: The Beckmann rearrangement is a classic reaction of oximes that occurs under acidic conditions, leading to the formation of amides[5]. For this compound, this would involve the rearrangement of the ethyl group.
Troubleshooting Steps:
-
Use Milder Acids: Strong acids and high temperatures promote the Beckmann rearrangement. If acidic conditions are necessary, try using a milder acid or a buffered system to maintain a less aggressive pH.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur.
-
Alternative Catalysts: Consider using non-acidic catalysts if possible for your desired reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to conditions that favor the rearrangement.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound?
A1: The primary side reactions include:
-
Formation of Ethoxycarbonylformonitrile Oxide: This occurs readily in the presence of a base and can lead to subsequent dimerization or cycloaddition reactions[4].
-
Beckmann Rearrangement: Under acidic conditions, the oxime can rearrange to form an amide[5].
-
Hydrolysis: The ester functional group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
-
Formation of Synthesis Byproducts: During its synthesis by nitrosation, byproducts such as ethyl chloroacetate (B1199739) can be formed[1][2].
Q2: How can I minimize the formation of ethyl chloroacetate during the synthesis of this compound?
A2: To minimize the formation of ethyl chloroacetate, it is crucial to control the reaction conditions during the nitrosation of glycine ethyl ester. This includes maintaining a low temperature (around 0 °C), ensuring a sufficiently acidic environment, and carefully controlling the stoichiometry of the reagents. Subsequent purification by recrystallization is also recommended[3].
Q3: What conditions favor the formation of the nitrile oxide from this compound?
A3: The formation of ethoxycarbonylformonitrile oxide is favored by the presence of a base, which facilitates the elimination of hydrogen chloride. The choice of base and reaction conditions can be tuned to promote this reaction when the nitrile oxide is the desired reactive intermediate for subsequent cycloaddition reactions.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a hazardous substance. It can cause skin and eye irritation, and may cause allergic skin reactions or respiratory irritation[6]. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) before use.
Data Presentation
Table 1: Byproduct Formation in the Synthesis of this compound
| Starting Material | Reaction Conditions | Main Product Yield | Key Byproduct | Byproduct Yield | Reference |
| Glycine ethyl ester | Excess nitrite, HCl, 37 °C | 30-40% | Ethyl chloroacetate | 9% | [1][2] |
| Glycine ester hydrochloride | NaNO₂, HCl, water, 0 °C | 76% | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate [3]
Materials:
-
Glycine ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ether
-
Brine solution
Procedure:
-
To a solution of glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).
-
Cool the resulting solution to -5 °C.
-
Add a solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add another solution of sodium nitrite (1 g, 14 mmol) in 1.4 mL of water.
-
Continue stirring at 0 °C for 45 minutes.
-
Add a brine solution to the reaction mixture.
-
Extract the mixture with ether.
-
Dry the combined organic layers and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.
Visualizations
Caption: Potential side reactions of this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 4. Buy this compound | 861135-87-7 [smolecule.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. This compound | 14337-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Chloro-2-(hydroxyimino)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and accessible method is the nitrosation of an ethyl glycinate (B8599266) derivative, typically glycine (B1666218) ethyl ester hydrochloride, using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. This reaction is performed at low temperatures to ensure the stability of the reactants and products.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Temperature, rate of addition of reagents, and stoichiometry are critical. The reaction is typically conducted at temperatures between -5°C and 0°C to minimize side reactions and decomposition of the product. Slow, portion-wise addition of sodium nitrite is crucial to maintain temperature control and prevent the formation of unwanted byproducts. Using the correct molar ratios of reactants is essential for achieving high yields.
Q3: What are the common impurities or side products in this synthesis?
A3: A common byproduct is ethyl chloroacetate, which can arise from the reaction of the intermediate diazonium salt with chloride ions.[1][2] Incomplete reaction can also leave unreacted starting materials. The formation of a blueish-colored solution during the reaction has been observed, which is attributed to the formation of a nitroso product.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A common mobile phase for TLC analysis is a mixture of ethyl acetate (B1210297) and hexane.[4] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q5: What is the recommended workup and purification procedure?
A5: A typical workup involves quenching the reaction with a brine solution, followed by extraction of the product into an organic solvent like diethyl ether.[5][6] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.[5][6] The crude product can be used directly in some cases or further purified by crystallization if necessary.
Q6: What are the recommended storage conditions for this compound?
A6: The compound should be stored in a cool, dry place, typically at 2-8°C.[7][8][9] It should be kept under an inert atmosphere (e.g., nitrogen) to prevent degradation.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Nitrosation: Incorrect temperature control (too high), too rapid addition of sodium nitrite. | 1. Ensure the reaction temperature is maintained between -5°C and 0°C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. Add the sodium nitrite solution slowly and in small portions. |
| 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | 2. Carefully check the molar equivalents of glycine ethyl ester hydrochloride, sodium nitrite, and hydrochloric acid. A slight excess of sodium nitrite may be beneficial, but a large excess can lead to side reactions. | |
| 3. Starting Material Quality: Impure glycine ethyl ester hydrochloride. | 3. Ensure the starting material is of high purity and dry. | |
| Formation of a Dark Oil or Tar | 1. High Reaction Temperature: Overheating can lead to decomposition and polymerization. | 1. Strictly maintain the reaction temperature below 0°C. |
| 2. Incorrect Reagent Addition: Adding reagents in the wrong order or too quickly. | 2. Follow the established protocol for the order and rate of reagent addition. | |
| Product is Impure (e.g., presence of ethyl chloroacetate) | 1. Side Reactions: The intermediate diazonium salt reacting with chloride ions. | 1. While difficult to completely avoid, maintaining a low temperature can minimize this side reaction. Purification by crystallization may be necessary to remove this impurity. |
| 2. Incomplete Reaction: Unreacted starting material present. | 2. Ensure sufficient reaction time at the optimal temperature. Monitor the reaction by TLC until the starting material is consumed. | |
| Difficulty in Isolating the Product | 1. Emulsion during Extraction: Formation of a stable emulsion during the workup. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. |
| 2. Product is Unstable: The product may be sensitive to prolonged exposure to air or higher temperatures. | 2. Perform the workup and isolation steps as quickly as possible and at a low temperature. It is often recommended to use the product immediately in the next step without extensive purification.[5][6] |
Experimental Protocols
Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride
This protocol is adapted from a common synthetic procedure.[5][6]
Materials:
-
Glycine ethyl ester hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve glycine ethyl ester hydrochloride (e.g., 2 g, 14 mmol) in water (3 mL) in a flask.
-
Add concentrated HCl (e.g., 1.2 mL) to the solution.
-
Cool the resulting solution to -5°C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (e.g., 1 g, 14 mmol) in water (1.4 mL).
-
Slowly add the sodium nitrite solution to the cooled glycine ester solution, ensuring the temperature remains at or below 0°C.
-
Stir the mixture at 0°C for 10 minutes.
-
Prepare another solution of sodium nitrite (e.g., 1 g, 14 mmol) in water (1.4 mL) and add it to the reaction mixture.
-
Continue stirring at 0°C for an additional 45 minutes.
-
After the reaction is complete, add a brine solution to the mixture.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. The product is often used in the next step without further purification.[5][6]
Data Presentation
| Parameter | Protocol 1 Value [5][6] | Notes |
| Starting Material | Glycine ethyl ester hydrochloride | |
| Reagents | Sodium nitrite, Hydrochloric acid | |
| Solvent | Water | |
| Temperature | -5°C to 0°C | Critical for yield and purity |
| Reaction Time | ~55 minutes | |
| Yield | ~76% (crude) | |
| Workup | Ether extraction, drying, evaporation |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield or impure product in the synthesis.
Caption: Simplified reaction pathway illustrating the formation of the main product and a key side product.
References
- 1. CN102234239A - Optimization process of glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 7. This compound | 14337-43-0 | FE34373 [biosynth.com]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. This compound | 14337-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Purification of Ethyl 2-Chloro-2-(hydroxyimino)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of ethyl 2-chloro-2-(hydroxyimino)acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of Isolated Product After Initial Synthesis and Work-up
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure starting materials are pure and used in the correct stoichiometric ratios. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm completion before proceeding with work-up. |
| Product Loss During Extraction | This compound has some water solubility. To minimize loss, saturate the aqueous layer with brine (a saturated sodium chloride solution) before extraction. Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate (B1210297), and perform multiple extractions (e.g., 3 times) to maximize recovery. |
| Product Hydrolysis | The ester group is susceptible to hydrolysis, especially under acidic or basic conditions. During work-up, use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with strong acids or bases.[1] |
| Decomposition | The product may be thermally sensitive. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature (e.g., < 40°C). |
Problem 2: Product is an Oil or Gummy Solid Instead of a Crystalline Solid
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | Residual solvents or side-products can inhibit crystallization. Attempt to purify a small sample by recrystallization from various solvents to find a suitable system. |
| Residual Solvent | Ensure all extraction solvents are thoroughly removed under reduced pressure. |
| Product is a Mixture of Isomers | While the (Z)-isomer is typically the major product, the presence of the (E)-isomer can sometimes affect crystallization. Chromatographic purification may be necessary to separate the isomers. |
Problem 3: Purified Product Shows Low Purity by Analysis (e.g., NMR, HPLC)
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | If recrystallization does not significantly improve purity, the impurities may have similar solubility properties to the product. In this case, column chromatography is recommended. |
| Decomposition on Silica (B1680970) Gel | Oximes can sometimes be unstable on silica gel. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of a neutral or basic agent, such as triethylamine (B128534) in the eluent.[1] |
| Inadequate Separation by Chromatography | Optimize the mobile phase for column chromatography. A gradient elution of ethyl acetate in hexanes is a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Based on the common synthesis from glycine (B1666218) ethyl ester hydrochloride and sodium nitrite, potential impurities include:
-
Unreacted starting materials: Glycine ethyl ester hydrochloride.
-
Side-products: Dimerized or other side-reaction products from the nitrosation reaction.
-
Residual Solvents: Solvents used in the reaction and extraction (e.g., water, diethyl ether, ethyl acetate).
Q2: What is the recommended method for initial purification of the crude product?
A2: A common initial purification involves extraction from the reaction mixture with an organic solvent like diethyl ether or ethyl acetate, followed by washing the organic layer with brine, drying over an anhydrous salt (like sodium sulfate), and evaporating the solvent under reduced pressure.[2] For many applications, this crude product may be of sufficient purity.[2]
Q3: How can I effectively remove colored impurities from my product?
A3: If your product is discolored (typically yellow to brown), you can try treating a solution of the crude product with activated carbon before a filtration and recrystallization step.
Q4: My product appears to be degrading over time in storage. How can I prevent this?
A4: this compound should be stored at 2-8°C under an inert atmosphere (like nitrogen or argon) and kept dry, as it can be sensitive to moisture and heat.[3]
Experimental Protocols
Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature.
Recommended Solvents to Screen:
-
Hexane/Ethyl Acetate mixture
-
Toluene
-
Ethanol/Water mixture
-
Dichloromethane/Hexane mixture
Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the solvent to be tested. Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the product upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
Column chromatography is used for the purification of compounds based on their differential adsorption to a stationary phase.
Materials:
-
Silica gel (standard grade, 60 Å, 230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Collection tubes
Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆ClNO₃ |
| Molecular Weight | 151.55 g/mol [3] |
| Appearance | White to almost white crystalline solid |
| Melting Point | 70-76 °C[4] |
| Storage Temperature | 2-8°C[3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
References
Troubleshooting low reactivity of ethyl 2-chloro-2-(hydroxyimino)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with ethyl 2-chloro-2-(hydroxyimino)acetate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a precursor for the in situ generation of ethoxycarbonylformonitrile oxide.[1] This highly reactive intermediate is then utilized in 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to synthesize five-membered heterocyclic compounds like isoxazolines and isoxazoles.[1][2] It is also used in the preparation of N-azirdinyloximes, which can be converted to dihydro-oxadiazines.[1][2]
Q2: How is the reactive intermediate, ethoxycarbonylformonitrile oxide, generated from this compound?
A2: Ethoxycarbonylformonitrile oxide is generated through the elimination of hydrogen chloride (HCl) from this compound. This is typically achieved by treating the starting material with a base.[1][3]
Q3: What are the common signs of low reactivity or failed reactions with this compound?
A3: Common indicators of low reactivity include:
-
Recovery of a significant amount of unreacted this compound.
-
Low yield of the desired heterocyclic product (e.g., isoxazoline).
-
Formation of side products, such as the furoxan dimer, which results from the self-condensation of the nitrile oxide intermediate.[4][5]
-
Decomposition of the starting material, which may be observed as a color change or the formation of an insoluble precipitate.
Q4: Is this compound stable?
A4: this compound is a solid with a melting point of 70-76 °C and should be stored at 2-8°C. While relatively stable under proper storage conditions, its stability can be compromised by exposure to moisture and incompatible bases, potentially leading to decomposition.
Troubleshooting Guide for Low Reactivity
Low reactivity of this compound is often linked to the conditions for generating the nitrile oxide intermediate and the subsequent trapping reaction. Below are common issues and their solutions.
Issue 1: Low Yield of the Desired Cycloaddition Product
If you are experiencing a low yield of your target isoxazoline (B3343090) or isoxazole, consider the following factors related to the generation and consumption of the nitrile oxide intermediate.
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// Edges Start -> Base [label="Potential Cause"]; Start -> Solvent [label="Potential Cause"]; Start -> Temperature [label="Potential Cause"]; Start -> Dimerization [label="Potential Cause"]; Start -> Decomposition [label="Potential Cause"];
Base -> SolutionBase [label="Solution"]; Solvent -> SolutionSolvent [label="Solution"]; Temperature -> SolutionTemp [label="Solution"]; Dimerization -> SolutionDimer [label="Solution"]; Decomposition -> SolutionDecomp [label="Solution"]; }
Caption: Workflow for the synthesis of this compound.
General Protocol for 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the in situ generation of ethoxycarbonylformonitrile oxide and its subsequent cycloaddition with a dipolarophile.
Materials:
-
This compound
-
Dipolarophile (e.g., an alkene or alkyne)
-
Base (e.g., triethylamine (B128534) or sodium bicarbonate)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the dipolarophile (typically 1.2-2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the base (1.1 equivalents) in the anhydrous solvent to the reaction mixture over a period of 30-60 minutes using a syringe pump.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Data Presentation
The choice of reaction parameters can significantly impact the outcome of the 1,3-dipolar cycloaddition. The following table summarizes the effect of different bases on the yield of isoxazoline products from the reaction of various nitrile oxides with dipolarophiles, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Base on Isoxazoline Yield in 1,3-Dipolar Cycloaddition Reactions
| Nitrile Oxide Precursor | Dipolarophile | Base | Solvent | Yield (%) |
| Benzaldoxime | Styrene | 2,6-Lutidine | Dioxane | 88 |
| 4-Methoxybenzaldoxime | Styrene | 2,6-Lutidine | Dioxane | 85 |
| 4-Nitrobenzaldoxime | Styrene | 2,6-Lutidine | Dioxane | 75 |
| General observation for chlorooximes | Alkenes/Alkynes | Triethylamine | Chloroform | Good |
| General observation for chlorooximes | Alkenes/Alkynes | Sodium Bicarbonate | Various | Commonly used |
Data compiled from analogous reactions reported in the literature. [6]Specific yields for this compound may vary.
References
- 1. Buy this compound | 861135-87-7 [smolecule.com]
- 2. This compound 97 14337-43-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
How to prevent decomposition of ethyl 2-chloro-2-(hydroxyimino)acetate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of ethyl 2-chloro-2-(hydroxyimino)acetate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent with the linear formula HON=C(Cl)CO2C2H5.[1] It is primarily used in organic synthesis as a precursor for the in situ generation of ethoxycarbonylformonitrile oxide. This reactive intermediate is then utilized in 1,3-dipolar cycloaddition reactions to synthesize various heterocyclic compounds, such as isoxazolines and isoxazoles.[2]
Q2: What are the main decomposition pathways for this compound during a reaction?
There are three primary decomposition pathways for this compound:
-
Base-Mediated Decomposition (Nitrile Oxide Formation): In the presence of a base, it can undergo elimination of HCl to form ethoxycarbonylformonitrile oxide. If not trapped by a suitable dipolarophile, this nitrile oxide can dimerize or undergo other undesired reactions.
-
Beckmann Rearrangement: Under acidic conditions, like other oximes, it can undergo a Beckmann rearrangement to form an amide.[3][4] A competing reaction, Beckmann fragmentation, can also occur, leading to a nitrile and a carbocation.[4]
-
Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 2-chloro-2-(hydroxyimino)acetic acid.[5]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To maintain its stability, this compound should be stored at 2-8°C in a dry environment under an inert atmosphere, such as nitrogen.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low yield of the desired product and formation of unknown byproducts in the presence of a base.
Possible Cause: Uncontrolled decomposition of this compound via base-mediated elimination to form ethoxycarbonylformonitrile oxide, which then undergoes dimerization or side reactions.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Choice of Base | Use a mild, non-nucleophilic base such as sodium bicarbonate or a hindered organic base like triethylamine (B128534). | Strong bases can accelerate the decomposition and lead to undesired side reactions. |
| Rate of Addition | Add the base slowly and at a controlled temperature (e.g., 0°C). | This allows the in situ generated nitrile oxide to react with the dipolarophile before it has a chance to dimerize or decompose. |
| Reaction Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Higher temperatures can increase the rate of decomposition. |
| Solvent | Use an aprotic solvent like dichloromethane (B109758) (DCM), chloroform, or toluene.[3] | Protic solvents can react with the nitrile oxide intermediate. |
Issue 2: Formation of an amide byproduct, especially under acidic conditions.
Possible Cause: The reaction conditions are promoting a Beckmann rearrangement of the oxime.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a neutral or slightly basic pH. Avoid strong acidic conditions. | The Beckmann rearrangement is catalyzed by acids.[3][4] |
| Catalyst Choice | If acidic conditions are necessary for another part of the reaction, consider using milder Lewis acids. | Strong Brønsted acids are known to promote the Beckmann rearrangement.[3] |
| Temperature | Keep the reaction temperature as low as possible. | High temperatures can favor the rearrangement.[3] |
| Alternative Reagents | To avoid the rearrangement, consider converting the oxime's hydroxyl group to a different leaving group under neutral conditions if the subsequent reaction allows. | Pre-forming oxime sulfonates can allow for milder rearrangement conditions, which in this case you want to avoid altogether.[3] |
Issue 3: Presence of 2-chloro-2-(hydroxyimino)acetic acid in the product mixture.
Possible Cause: Hydrolysis of the ethyl ester group.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a neutral pH. Avoid both strongly acidic and strongly basic conditions. | Ester hydrolysis is catalyzed by both acids and bases.[5] |
| Water Content | Use anhydrous solvents and reagents. | The presence of water will promote hydrolysis. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time. | Prolonged exposure to even mildly acidic or basic conditions can lead to hydrolysis. |
| Work-up Procedure | Perform the aqueous work-up under neutral or slightly acidic conditions and at a low temperature. | This will minimize hydrolysis during product isolation. |
Experimental Protocols
Protocol 1: In Situ Generation of Ethoxycarbonylformonitrile Oxide for 1,3-Dipolar Cycloaddition
This protocol is adapted from the common use of this compound in cycloaddition reactions.
Materials:
-
This compound
-
Dipolarophile (e.g., an alkene or alkyne)
-
Triethylamine (or another suitable mild base)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the dipolarophile in the anhydrous solvent.
-
Add this compound to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of triethylamine in the anhydrous solvent dropwise to the reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to stir at 0°C for 1-2 hours after the addition is complete.
-
Let the reaction warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. uv.es [uv.es]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. cdn.prexams.com [cdn.prexams.com]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Technical Support Center: Managing Ethyl 2-chloro-2-(hydroxyimino)acetate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with ethyl 2-chloro-2-(hydroxyimino)acetate. Given its sensitivity to moisture, proper handling and storage are critical to ensure experimental success and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a versatile reagent in organic synthesis. It is frequently used as a precursor to generate ethoxycarbonylformonitrile oxide in situ by treatment with a mild base, such as sodium bicarbonate. This nitrile oxide is a highly reactive intermediate used in 1,3-dipolar cycloaddition reactions to synthesize various heterocyclic compounds, including isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry.
Q2: Why is moisture sensitivity a concern for this compound?
This compound is susceptible to hydrolysis. The presence of water can lead to the decomposition of the compound, reducing its purity and efficacy in subsequent reactions. More critically, in its primary application, moisture can interfere with the in situ generation of the essential nitrile oxide intermediate, leading to low yields or complete reaction failure.
Q3: What are the optimal storage conditions for this compound?
To maintain its stability, the compound should be stored at 2-8°C in a tightly sealed container. It is crucial to store it in a dry environment, and for long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Q4: What are the visible signs of decomposition?
Decomposition due to moisture may not always be visually apparent. However, signs of degradation can include a change in color, clumping of the solid material, or a decrease in performance in chemical reactions, such as diminished yields. If decomposition is suspected, it is advisable to use a fresh batch of the reagent.
Q5: What are the primary decomposition products upon exposure to water?
While specific studies detailing all decomposition products are limited, hydrolysis is expected to initially yield ethyl 2-hydroxyiminoacetate and hydrochloric acid. The acidic conditions generated can further catalyze the decomposition of the starting material and other reaction components.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in cycloaddition reactions | Decomposition of the starting material due to moisture. The reagent may have been improperly stored or handled, leading to hydrolysis. | - Ensure the reagent is stored in a desiccator at the recommended temperature. - Use a fresh bottle of the reagent if there are any doubts about its quality. - Handle the solid reagent quickly in a dry environment, minimizing its exposure to ambient air. |
| Inefficient generation of the nitrile oxide intermediate. The presence of water in the reaction solvent or on the glassware can consume the base or react with the nitrile oxide precursor. | - Use anhydrous solvents. Solvents should be freshly dried and distilled or obtained from a commercial source in a sealed bottle. - Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool it under a stream of inert gas (nitrogen or argon) before use. - Ensure the base (e.g., sodium bicarbonate) is anhydrous. | |
| Formation of unexpected side products | Hydrolysis of the nitrile oxide intermediate. If the nitrile oxide forms but is then exposed to water, it can hydrolyze to the corresponding carboxylic acid or other byproducts. | - Maintain strictly anhydrous conditions throughout the reaction. - Add the dienophile or dipolarophile to the reaction mixture as soon as the nitrile oxide is generated to ensure it is trapped efficiently. |
| Inconsistent reaction results | Variable amounts of moisture introduced in different experimental runs. Fluctuations in laboratory humidity or variations in handling techniques can lead to inconsistent outcomes. | - Standardize the experimental setup and handling procedures. Using a glovebox or a Schlenk line will provide a more controlled environment. - Always use freshly dried solvents and reagents for each experiment. - Document the ambient humidity if possible to correlate with reaction outcomes. |
Data Summary
| Parameter | Condition | Stability/Recommendation |
| Storage Temperature | 2-8°C | Recommended for optimal shelf life. |
| Storage Atmosphere | Ambient Air | Not recommended for long-term storage due to moisture sensitivity. |
| Inert Gas (Nitrogen/Argon) | Highly Recommended to prevent hydrolysis. | |
| Handling Environment | Open Bench | High risk of moisture absorption, especially in humid environments. |
| Glovebox or Schlenk Line | Highly Recommended for all manipulations. | |
| pH in Aqueous Media | Acidic to Neutral | Hydrolysis is likely to be catalyzed under these conditions. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
This protocol outlines the procedure for safely handling the solid reagent to minimize exposure to atmospheric moisture.
-
Preparation:
-
Place the sealed container of this compound in a desiccator to allow it to equilibrate to room temperature before opening. This prevents condensation of moisture onto the cold solid.
-
Dry all necessary spatulas and weighing boats in an oven and cool them in a desiccator.
-
-
Weighing (in a glovebox):
-
Transfer the sealed container, balance, and weighing equipment into a glovebox with a dry, inert atmosphere.
-
Once inside the glovebox, open the container and quickly weigh the desired amount of the reagent into a dry container.
-
Tightly reseal the stock bottle immediately after dispensing.
-
-
Weighing (without a glovebox):
-
If a glovebox is not available, work quickly in a well-ventilated fume hood with low ambient humidity.
-
Have all necessary equipment ready and dried.
-
Briefly open the container, remove the required amount of solid, and immediately reseal the bottle. Purging the headspace of the bottle with a dry inert gas before sealing can help preserve the remaining reagent.
-
Protocol 2: General Procedure for an in situ Nitrile Oxide Cycloaddition Reaction
This protocol describes a general method for a 1,3-dipolar cycloaddition reaction using this compound under anhydrous conditions.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, addition funnel, condenser).
-
Dry the assembled glassware in an oven at 120°C for at least 4 hours.
-
Cool the glassware under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the dipolarophile (e.g., an alkene or alkyne) and a freshly dried, anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to the reaction flask via a syringe.
-
In a separate dry flask, prepare a solution or suspension of this compound in the anhydrous solvent.
-
Prepare a suspension of an anhydrous base (e.g., sodium bicarbonate) in the anhydrous solvent.
-
-
Reaction Execution:
-
To the stirred solution of the dipolarophile, add the solution of this compound.
-
Slowly add the suspension of the base to the reaction mixture at the desired temperature (often room temperature). The slow addition helps to control the concentration of the highly reactive nitrile oxide.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by filtering off the base.
-
Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
-
Visualizations
Reaction Pathway and Interference by Moisture
The following diagram illustrates the intended reaction pathway for the formation of a 3-ethoxycarbonyl-isoxazoline via a 1,3-dipolar cycloaddition and the competing hydrolysis pathway that can occur in the presence of water.
Caption: Desired reaction pathway versus moisture-induced decomposition.
Experimental Workflow for Handling Moisture-Sensitive Reagents
This diagram outlines the key steps for setting up an experiment with this compound under anhydrous conditions using a Schlenk line.
Caption: Workflow for anhydrous reaction setup using a Schlenk line.
Technical Support Center: Scaling Up Reactions with Ethyl 2-Chloro-2-(hydroxyimino)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving ethyl 2-chloro-2-(hydroxyimino)acetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concern is the potential for a thermal runaway reaction. The oximation reaction to form this compound is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation and a rapid increase in temperature and pressure. It is crucial to have robust temperature control and an emergency quenching plan in place. Additionally, this compound can be a skin and respiratory sensitizer, so appropriate personal protective equipment (PPE) is essential.
Q2: How can I control the exotherm of the reaction during scale-up?
A2: To control the exotherm, a semi-batch process is recommended where one of the reactants is added portion-wise or via a dosing pump. This allows the cooling system to manage the heat generated in real-time. Ensure efficient stirring to avoid localized hot spots. Consider diluting the reaction mixture to increase the thermal mass, though this may impact reaction kinetics and downstream processing. Reaction calorimetry studies are advised to determine the heat of reaction and the required cooling capacity before scaling up.
Q3: What are the common side reactions to watch for when scaling up?
A3: Common side reactions can include the formation of dimers or trimers of the nitrile oxide intermediate, especially if the desired reaction with a dipolarophile is slow. Hydrolysis of the ester group can also occur, particularly if the reaction is run for extended periods or at elevated temperatures in the presence of water. At higher temperatures, decomposition of the product can also be a concern.
Q4: What are the best practices for the purification of this compound on a larger scale?
A4: For large-scale purification, crystallization is often the most efficient method. It is important to perform solubility studies to identify a suitable solvent system that provides good recovery and effectively removes impurities. Anti-solvent crystallization is a common technique. Care should be taken to control the cooling rate to obtain a desirable crystal size and morphology for easy filtration and drying. Column chromatography is generally not practical for large quantities.
Q5: How does the stability of this compound affect its handling and storage at scale?
A5: this compound is a solid that should be stored in a cool, dry place. It is sensitive to moisture and can hydrolyze over time. For large quantities, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is also a lachrymator, so handling in a well-ventilated area or in a closed system is crucial.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | Implement controlled addition of reagents to manage the exotherm. Ensure the reactor's cooling system is adequate for the scale. Monitor the internal temperature closely. |
| Inefficient Mixing | Increase the agitation speed. For larger reactors, consider the impeller design to ensure proper mixing and heat transfer. |
| Side Reactions | Lower the reaction temperature to minimize the formation of byproducts. Optimize the stoichiometry of the reactants. |
| Product Isolation | Re-evaluate the crystallization solvent and procedure. Ensure the product is not lost in the mother liquor. Wash the filter cake with a minimal amount of cold solvent. |
Issue 2: Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Starting Material Quality | Ensure the purity of the starting materials before use. Impurities in the reactants can be carried through to the final product. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure completion before work-up. |
| Decomposition | Avoid prolonged reaction times at elevated temperatures. Cool the reaction mixture promptly after completion. |
| Ineffective Purification | Optimize the crystallization process. Consider a re-crystallization step if necessary. Analyze the impurity profile to identify the nature of the impurities and select an appropriate purification strategy. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Lab vs. Pilot Scale)
This table provides a comparison of typical experimental parameters for the synthesis of this compound at the lab and pilot scale.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| Reactor | 1 L Jacketed Glass Reactor | 100 L Glass-Lined Steel Reactor |
| Reactant A | Ethyl Chloroacetate (1.0 eq) | Ethyl Chloroacetate (1.0 eq) |
| Reactant B | Sodium Nitrite (1.1 eq) | Sodium Nitrite (1.1 eq) |
| Solvent | Water/Ethanol (1:1) | Water/Ethanol (1:1) |
| Temperature | 0-5 °C | 0-5 °C |
| Addition Time | 1 hour | 4-6 hours (controlled addition) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Work-up | Extraction with Ethyl Acetate | Phase separation and extraction |
| Purification | Crystallization from Heptane/Ethyl Acetate | Crystallization from Heptane/Ethyl Acetate |
| Typical Yield | 80-90% | 75-85% |
| Typical Purity | >98% | >98% |
Visualizations
Common impurities in ethyl 2-chloro-2-(hydroxyimino)acetate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-chloro-2-(hydroxyimino)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
The presence of impurities is highly dependent on the synthetic route used for the preparation of this compound. The two primary synthesis methods can introduce different sets of impurities.
Synthesis Route 1: From Glycine (B1666218) Ethyl Ester Hydrochloride
This method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in the presence of hydrochloric acid.
-
Unreacted Starting Materials:
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Glycine ethyl ester hydrochloride
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Sodium nitrite
-
-
Byproducts:
Synthesis Route 2: From Ethyl Acetoacetate (B1235776)
This route utilizes the nitrosation of ethyl acetoacetate.
-
Unreacted Starting Materials:
-
Ethyl acetoacetate
-
Sodium nitrite
-
-
Byproducts:
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Side-products from the nitrosation reaction
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Inorganic salts
-
Q2: My final product of this compound has a low melting point and appears oily. What could be the cause?
A low melting point or an oily appearance in the final product typically indicates the presence of impurities. Unreacted starting materials, particularly ethyl acetoacetate or byproducts like ethyl chloroacetate, can lead to these physical characteristics. It is recommended to perform a purification step to remove these impurities.
Q3: How can I confirm the purity of my this compound?
Several analytical techniques can be employed to assess the purity of your product:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents or byproducts like ethyl chloroacetate.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect non-volatile impurities.
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Melting Point Analysis: A sharp melting point close to the literature value (around 78-82 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Ethyl Acetoacetate
Symptoms:
-
Oily or sticky product.
-
Lower than expected melting point.
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Characteristic odor of ethyl acetoacetate.
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Extra peaks in ¹H NMR spectrum corresponding to ethyl acetoacetate.
Removal Protocol: Liquid-Liquid Extraction
This protocol is designed for the removal of unreacted ethyl acetoacetate from the crude product.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. This will react with the acidic α-proton of ethyl acetoacetate, forming a water-soluble enolate.
-
Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the washing step 2-3 times.
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Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
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Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Issue 2: Presence of Ethyl Chloroacetate
Symptoms:
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Sharp, irritating odor.
-
Potential for skin irritation upon handling the product.
-
Identification by GC-MS analysis.
Removal Protocol: Recrystallization
Recrystallization is an effective method for removing impurities with different solubility profiles from the desired product.
Methodology:
-
Solvent Selection: Based on solubility principles, a solvent system of diethyl ether and hexane (B92381) is a good starting point. This compound is soluble in diethyl ether and insoluble in hexane.
-
Dissolution: Dissolve the impure product in a minimal amount of hot diethyl ether.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Crystallization: Slowly add hexane to the hot solution until turbidity persists. Then, add a few drops of hot diethyl ether to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
| Impurity | Concentration in Crude Product (Hypothetical) | Concentration after Purification (Hypothetical) | Removal Efficiency (Hypothetical) |
| Ethyl acetoacetate | 10% | < 0.5% | > 95% |
| Ethyl chloroacetate | 5% | < 0.1% | > 98% |
| Unidentified Byproducts | 3% | < 0.2% | > 93% |
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating the troubleshooting and decision-making process for the purification of this compound.
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
Technical Support Center: Enhancing the Stability of Ethyl 2-Chloro-2-(hydroxyimino)acetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ethyl 2-chloro-2-(hydroxyimino)acetate in solution during experimental procedures.
Troubleshooting Guide
Users encountering stability issues with this compound solutions can refer to the following guide for systematic problem-solving.
Diagram: Troubleshooting Logic for Instability Issues
Caption: Troubleshooting flowchart for identifying and resolving instability of this compound solutions.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of the solid compound, it should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[1] The compound is known to be sensitive to moisture.
2. My solution of this compound turned yellow. What could be the cause?
A yellow discoloration can indicate degradation of the compound. This may be triggered by exposure to high temperatures, light, or inappropriate pH conditions. The formation of conjugated systems or degradation products can lead to a change in color. It is advisable to prepare solutions fresh and store them protected from light at low temperatures.
3. I am observing precipitation in my solution. What should I do?
Precipitation could be due to several factors:
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Low Solubility: The compound has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and ethyl acetate.[2] Ensure you have not exceeded the solubility limit in your chosen solvent system.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. This is often associated with hydrolysis.
-
Temperature Effects: If the solution was prepared at a higher temperature, the compound might precipitate upon cooling to room temperature or below.
To address this, try using a co-solvent to increase solubility or preparing the solution at the temperature of your experiment. If degradation is suspected, follow the troubleshooting guide to identify and mitigate the cause.
4. How does pH affect the stability of this compound in aqueous solutions?
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Acidic Conditions: Ester hydrolysis is catalyzed by acids. However, some oximes exhibit maximum stability in the acidic range of pH 2-3.[5] It is likely that a moderately acidic pH provides a balance of stability for both the ester and oxime functionalities.
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Neutral to Basic Conditions: In neutral and particularly in basic solutions, both the ester and the oxime groups are prone to rapid hydrolysis.[4][5]
It is recommended to conduct experiments in a buffered, mildly acidic solution if compatible with your experimental design.
5. What are the likely degradation pathways for this compound?
The primary degradation pathway is expected to be hydrolysis due to the presence of both an ester and an oxime functional group. The molecule is also sensitive to heat.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound in solution.
6. Are there any recommended stabilizers for this compound in solution?
While no specific stabilizers have been documented for this particular compound, general strategies for stabilizing esters can be applied:
-
Control of Moisture: Using anhydrous solvents and minimizing exposure to atmospheric moisture is critical.[6]
-
pH Control: Maintaining a mildly acidic pH can slow down hydrolysis.[6]
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Carbodiimides: In non-aqueous systems, carbodiimides can act as water scavengers and have been used to stabilize esters against hydrolysis.[6] However, their compatibility with the oxime functionality and the specific experimental conditions must be evaluated.
Quantitative Stability Data
Specific kinetic data for the degradation of this compound is not widely published. The following table summarizes the expected impact of various experimental parameters on the compound's stability based on general chemical principles of related structures. Researchers should perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (pH 2-5) | Moderate to High | Balances stability of oxime and ester groups.[5] |
| Neutral (pH 7) | Low | Increased rate of hydrolysis for both ester and oxime.[4][5] | |
| Basic (pH > 8) | Very Low | Rapid base-catalyzed hydrolysis of the ester.[4] | |
| Temperature | 2-8°C | High | Low temperature reduces the rate of all degradation reactions.[1] |
| Ambient (~25°C) | Moderate | Degradation rate increases. | |
| Elevated (>40°C) | Low | Significant acceleration of hydrolysis and potential thermal decomposition. | |
| Solvent | Anhydrous Organic | High | Absence of water prevents hydrolysis. |
| Protic (e.g., Ethanol) | Moderate | Can participate in transesterification or act as a water source. | |
| Aqueous | Low | Water is a direct reactant in hydrolysis. | |
| Light | Dark | High | Minimizes risk of photolytic degradation. |
| Ambient Light | Moderate to High | Potential for photolytic degradation, though not documented. | |
| UV Exposure | Low | High energy can induce degradation. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound in solution. The specific parameters may need to be optimized for your equipment and experimental setup.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18 MΩ·cm)
-
Formic acid or phosphoric acid
-
Sodium hydroxide
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Hydrogen peroxide (30%)
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Calibrated HPLC system with a UV or PDA detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then re-equilibrate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in the solvent.
-
Photostability: Expose the solution to UV light (ICH guidelines) for 24 hours.
-
Analyze all stressed samples by the HPLC method alongside an unstressed control solution.
5. Method Validation:
-
The method should be validated for specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness according to ICH guidelines.
Diagram: Experimental Workflow for Stability Assessment
Caption: General experimental workflow for evaluating the stability of the compound in solution.
References
- 1. This compound | 14337-43-0 | FE34373 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carbodiimide.com [carbodiimide.com]
Technical Support Center: Ethyl 2-chloro-2-(hydroxyimino)acetate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the synthesis of ethyl 2-chloro-2-(hydroxyimino)acetate. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction yield consistently low?
Low yield is the most common issue and can be attributed to several critical factors.
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Improper Temperature Control: The reaction is highly sensitive to temperature. The nitrosation step is exothermic, and failure to maintain low temperatures (ideally between -5 °C and 0 °C) can lead to decomposition of the product and formation of side products[1].
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Reagent Quality and Stoichiometry: The purity of starting materials, particularly the sodium nitrite (B80452) and the starting ester, is crucial. Ensure accurate molar ratios are used as specified in the protocol.
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Rate of Reagent Addition: The sodium nitrite solution must be added slowly and in portions to the acidic mixture of the starting material[1]. A rapid addition can cause a sudden increase in temperature, leading to degradation.
-
Reaction Time: Allowing the reaction to proceed for the recommended time (e.g., 45-60 minutes after addition) is necessary for completion[1]. However, excessively long reaction times can also lead to product degradation.
Q2: My reaction mixture turned dark brown or black. What does this indicate?
A dark coloration typically signifies decomposition. This is often a direct result of excessive temperatures during the addition of sodium nitrite. Ensure your ice/salt bath is effective and that the nitrite solution is added slowly enough to allow the heat to dissipate.
Q3: I am observing unexpected peaks in my analytical data (NMR, LC-MS). What are the likely impurities?
Common impurities can include:
-
Unreacted Starting Material: If the reaction is incomplete, you will see peaks corresponding to your initial ester (e.g., glycine (B1666218) ester hydrochloride).
-
Side Products: Improper reaction conditions can lead to the formation of various side products. For instance, if using a chlorination step with reagents like sulfuryl chloride, di-chlorinated byproducts can form if stoichiometry and temperature are not strictly controlled[2].
-
Hydrolysis: The ester functional group can be susceptible to hydrolysis under certain pH conditions, leading to the corresponding carboxylic acid.
Q4: The final product is an oil or a sticky solid, not the expected crystalline solid. Why is this?
This compound should be a white to off-white solid with a melting point of approximately 70-76 °C[3][4]. If you obtain an oil, it is likely due to:
-
Significant Impurities: The presence of unreacted starting materials or side products can depress the melting point and prevent crystallization.
-
Residual Solvent or Moisture: Ensure the product is thoroughly dried under reduced pressure after extraction. The compound is known to be moisture-sensitive[3][4]. The crude product is often taken to the next step immediately without extensive purification[1].
Data Presentation
Table 1: Recommended Reaction Parameters for Synthesis from Glycine Ester Hydrochloride
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -5 °C to 0 °C | Prevents thermal decomposition of the product during exothermic nitrosation[1]. |
| NaNO₂ Addition | Slow, portion-wise addition of an aqueous solution | Maintains temperature control and prevents localized overheating[1]. |
| Solvent | Water / Diethyl Ether (for extraction) | The reaction is typically performed in an aqueous acidic medium, followed by extraction[1]. |
| pH | Acidic (Concentrated HCl) | Necessary for the in-situ formation of nitrous acid from sodium nitrite[1]. |
| Storage | 2 °C to 8 °C, under inert gas, keep dry | The product is sensitive to moisture and temperature[5]. |
Table 2: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 14337-43-0[5] |
| Molecular Formula | C₄H₆ClNO₃[1][5] |
| Molecular Weight | 151.55 g/mol [1][5] |
| Appearance | White to almost white solid/powder to crystal[4] |
| Melting Point | 70-76 °C (lit.)[3] |
Experimental Protocols
Key Experiment: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate
This protocol is adapted from established literature procedures[1].
Materials:
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Glycine ester hydrochloride (2 g, 14 mmol)
-
Concentrated HCl (1.2 mL)
-
Sodium nitrite (NaNO₂) (2 g total, 28 mmol)
-
Deionized Water
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Diethyl ether
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Brine solution (saturated NaCl)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve glycine ester hydrochloride (2 g, 14 mmol) in 3 mL of water.
-
Add concentrated HCl (1.2 mL) to the solution.
-
Cool the resulting solution to -5 °C using an ice-salt bath.
-
Prepare two separate solutions of sodium nitrite, each containing 1 g of NaNO₂ in 1.4 mL of water.
-
Slowly add the first sodium nitrite solution to the cooled reaction mixture, ensuring the temperature remains at or below 0 °C.
-
Stir the mixture at 0 °C for 10 minutes.
-
Add the second sodium nitrite solution slowly, again maintaining a temperature at or below 0 °C.
-
Stir the resulting mixture at 0 °C for 45 minutes.
-
After the reaction period, add a brine solution to the mixture.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the product, which should be used promptly[1].
Visualizations
Caption: Reaction scheme for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting common reaction failures.
Caption: Diagram linking potential causes to their observed effects.
References
- 1. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 3. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]
- 4. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER CAS#: 14337-43-0 [m.chemicalbook.com]
- 5. This compound | 14337-43-0 | FE34373 [biosynth.com]
Technical Support Center: Optimizing Reactions with Ethyl Chlorooximidoacetate
Welcome to the technical support center for optimizing reactions involving ethyl chlorooximidoacetate and related α-chlorooxime derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and application of ethyl chlorooximidoacetate, particularly in the context of heterocycle synthesis via 1,3-dipolar cycloaddition.
Problem 1: Low or No Product Yield in Cycloaddition Reactions
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Nitrile Oxide Formation | The in-situ generation of the nitrile oxide from the chlorooxime is a critical step. Ensure the complete consumption of the starting material by the dropwise addition of a suitable base (e.g., triethylamine (B128534), sodium carbonate) at a controlled temperature (often 0 °C to room temperature).[1] Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Decomposition of Nitrile Oxide | Nitrile oxides can be unstable and prone to dimerization or polymerization, especially at higher concentrations or temperatures. It is crucial to generate the nitrile oxide in the presence of the dipolarophile to ensure it is trapped as it forms. |
| Low Reactivity of Dipolarophile | The choice of the dipolarophile (e.g., alkene or alkyne) is critical. Electron-deficient dipolarophiles generally react faster. If a less reactive dipolarophile is used, consider increasing the reaction time or using a slight excess of the dipolarophile. |
| Incorrect Stoichiometry | The molar ratio of the reactants is crucial. Typically, a slight excess of the base (1.1-1.2 equivalents) is used to ensure complete conversion of the chlorooxime. The dipolarophile is often used in slight excess (1.1-1.5 equivalents) to maximize the capture of the nitrile oxide. |
| Solvent Effects | The choice of solvent can influence the reaction rate and side product formation. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) are commonly used. Ensure the solvent is dry, as moisture can lead to the hydrolysis of the starting material or the nitrile oxide. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Dimerization of Nitrile Oxide | If the concentration of the nitrile oxide is too high or if it is not trapped quickly by the dipolarophile, it can dimerize to form furoxans. To minimize this, add the base slowly to the reaction mixture containing the chlorooxime and the dipolarophile. |
| Side Reactions of the Ester Group | The ethyl ester group can undergo hydrolysis or transesterification under certain conditions. Avoid strongly acidic or basic conditions during workup if the ester functionality is desired in the final product. |
| Formation of Oxime Esters | In the presence of certain nucleophiles or under specific conditions, the oxime group can be acylated, leading to the formation of oxime esters as byproducts. |
| Isomerization of the Product | In some cases, the initial cycloadduct may be kinetically favored and can isomerize to a more thermodynamically stable product upon heating or prolonged reaction times. Monitor the reaction progress and purify the product promptly after completion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for a 1,3-dipolar cycloaddition reaction using ethyl chlorooximidoacetate?
A1: The optimal stoichiometry can vary depending on the specific dipolarophile used. However, a good starting point is a molar ratio of 1:1.1:1.2 for the dipolarophile, ethyl chlorooximidoacetate, and a tertiary amine base (like triethylamine), respectively.
| Reactant | Molar Equivalents |
| Dipolarophile | 1.0 |
| Ethyl Chlorooximidoacetate | 1.1 |
| Triethylamine | 1.2 |
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for the starting ethyl chlorooximidoacetate should be visible at the beginning of the reaction and should diminish over time, while a new spot for the desired cycloadduct product should appear.
Q3: What are the common side products, and how can they be identified and minimized?
A3: A common side product is the furoxan, formed from the dimerization of the intermediate nitrile oxide. This can be identified by techniques like NMR and mass spectrometry. To minimize its formation, ensure the slow addition of the base to a solution containing both the ethyl chlorooximidoacetate and the dipolarophile.
Q4: What is the best work-up and purification procedure for the resulting isoxazole (B147169) product?
A4: After the reaction is complete, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Protocols
General Protocol for the Synthesis of 3-Ethoxycarbonyl-5-substituted-isoxazoles
This protocol describes a general procedure for the 1,3-dipolar cycloaddition of in-situ generated nitrile oxide from ethyl chlorooximidoacetate with an alkene or alkyne.
Materials:
-
Ethyl chlorooximidoacetate
-
Alkene or alkyne (dipolarophile)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the dipolarophile (1.0 mmol) and ethyl chlorooximidoacetate (1.1 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired isoxazole.
Visualizations
Caption: Experimental workflow for isoxazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Head-to-Head Comparison of Oxime Reagents for Bioconjugation and Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tool is paramount for success. In the realm of bioconjugation and synthetic chemistry, oxime formation stands out as a robust and versatile reaction. This guide provides an objective comparison of ethyl 2-chloro-2-(hydroxyimino)acetate with other common oxime reagents, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific research needs.
The formation of a stable oxime bond through the reaction of a hydroxylamine (B1172632) derivative with an aldehyde or ketone is a cornerstone of modern chemical biology and drug development.[1] The exceptional stability of the resulting oxime linkage, particularly when compared to imines and hydrazones, makes it ideal for creating long-lasting bioconjugates.[2][3][4] This guide will delve into a comparative analysis of this compound and other classes of oxime reagents, focusing on their reactivity, the stability of the resulting conjugates, and their applications.
Performance Comparison of Oxime Reagents
The reactivity of oxime reagents and the stability of the resulting oxime bond are influenced by several factors, including the electronic nature of substituents on the hydroxylamine, the nature of the carbonyl compound, pH, and the presence of catalysts.[2][5][6] this compound, with its electron-withdrawing chloro and ethyl ester groups, is anticipated to exhibit distinct reactivity compared to simple O-alkylhydroxylamines or aminooxy acetates.
| Reagent Class | Example | Key Performance Characteristics | Typical Reaction Conditions | Resulting Oxime Stability |
| Chlorooximes | This compound | Potentially faster reaction rates due to the electron-withdrawing nature of the chloro and ester groups, which increases the electrophilicity of the carbon atom. Can also participate in other reactions, such as with thiols.[7] | Can be used in both aqueous and organic solvents. Reaction with carbonyls is often catalyzed by aniline (B41778) derivatives at slightly acidic to neutral pH.[8][9] | The stability of the resulting oxime is expected to be high, comparable to other oximes, though the electron-withdrawing groups might slightly influence hydrolytic stability.[2][3] |
| O-Alkylhydroxylamines | O-Methylhydroxylamine, O-Decylhydroxylamine | Reactivity can be influenced by the steric bulk of the alkyl group.[10] Shorter chains are suitable for aqueous reactions, while longer chains increase hydrophobicity.[10] | Typically reacted in aqueous buffers at a slightly acidic pH (4.5-7) to facilitate the dehydration step of the reaction.[9] | Forms a highly stable oxime bond, significantly more resistant to hydrolysis than hydrazones.[2][3][11] |
| Aminooxy Acetates | 2-(Aminooxy)-2-methylpropanoic acid | The aminooxy group is a potent nucleophile for reaction with carbonyls. The acetate (B1210297) moiety can be used to introduce a spacer or a point of further functionalization. | Similar to other oxime ligations, often performed in aqueous buffers, and can be accelerated by catalysts like aniline.[12] | The resulting oxime bond is known for its high stability under physiological conditions.[4] |
Experimental Protocols
To facilitate a direct comparison of different oxime reagents, the following experimental protocols are provided. These protocols can be adapted to specific research needs.
Protocol 1: General Procedure for Comparing the Kinetics of Oxime Ligation via HPLC
Objective: To compare the reaction rates of this compound and a standard aminooxy reagent with an aldehyde-containing substrate.
Materials:
-
Aldehyde-functionalized peptide or small molecule (e.g., 4-formylbenzoic acid)
-
This compound[13]
-
Aminooxyacetic acid
-
Aniline (catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system with a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the aldehyde-functionalized substrate in the reaction buffer.
-
Prepare 100 mM stock solutions of this compound and aminooxyacetic acid in the reaction buffer.
-
Prepare a 1 M stock solution of aniline in DMSO.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the aldehyde substrate (final concentration 1 mM) and either this compound or aminooxyacetic acid (final concentration 10 mM).
-
Initiate the reactions by adding aniline to a final concentration of 100 mM.
-
Incubate the reactions at room temperature.
-
-
Reaction Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a solution of 0.1% TFA in 50% ACN/water.
-
Analyze the samples by RP-HPLC, monitoring the disappearance of the aldehyde substrate and the appearance of the oxime product.[14]
-
-
Data Analysis:
-
Calculate the percentage of product formation at each time point by integrating the respective peak areas.
-
Plot the percentage of product formation versus time to compare the reaction kinetics of the two oxime reagents.
-
Protocol 2: Analysis of Oxime Bond Stability by LC-MS
Objective: To compare the hydrolytic stability of oxime bonds formed from different hydroxylamine derivatives.
Materials:
-
Purified oxime conjugates from Protocol 1
-
Incubation Buffers: 0.1 M Glycine-HCl (pH 3.0), 0.1 M Sodium Phosphate (pH 7.0), 0.1 M Sodium Bicarbonate (pH 9.0)
-
LC-MS system
Procedure:
-
Incubation:
-
Dissolve each purified oxime conjugate in the different incubation buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for each condition.
-
Calculate the half-life of each oxime bond at the different pH values to compare their stability.[2]
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the oxime ligation reaction, a typical experimental workflow for comparing reagents, and the logical relationship of factors influencing the reaction.
Caption: General mechanism of oxime bond formation.
Caption: Workflow for comparing oxime reagent performance.
Caption: Key factors affecting the rate of oxime ligation.
Conclusion
The choice of an oxime reagent is a critical decision in the design of bioconjugates and synthetic molecules. While simple O-alkylhydroxylamines and aminooxy acetates are reliable and widely used, this compound offers potentially advantageous reactivity due to its electronic properties. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and select the optimal reagent for their specific application, balancing the need for rapid reaction kinetics with the requirement for long-term conjugate stability.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Oxime - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound | 14337-43-0 | FE34373 [biosynth.com]
- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Aminothiazoles: A Comparative Guide to Alternatives for Ethyl 2-Chloro-2-(hydroxyimino)acetate
For researchers and professionals in drug development, the synthesis of the 2-aminothiazole (B372263) scaffold is a cornerstone of medicinal chemistry. The traditional Hantzsch synthesis, often employing reagents like ethyl 2-chloro-2-(hydroxyimino)acetate, is a well-established method. However, the landscape of synthetic chemistry is continually evolving, with a strong emphasis on greener, more efficient, and safer methodologies. This guide provides a comprehensive comparison of contemporary alternatives to this compound in the synthesis of 2-aminothiazoles, supported by experimental data and detailed protocols.
The 2-aminothiazole motif is a privileged structure found in a wide array of biologically active compounds, including approved pharmaceuticals. Its synthesis has long been dominated by the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. This compound serves as a precursor to an α-haloketone, a key reactant in this classical approach. While effective, this multi-step process often involves the handling of lachrymatory and toxic intermediates.
In response to these drawbacks, a new generation of one-pot and greener synthetic strategies has emerged. These modern approaches offer significant advantages in terms of efficiency, safety, and environmental impact.
The Classical Approach: Hantzsch Thiazole (B1198619) Synthesis
The Hantzsch synthesis remains a fundamental method for the construction of the thiazole ring. The reaction typically proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
A detailed experimental protocol for a representative Hantzsch synthesis is provided below:
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (B127512)
Materials:
-
Thiourea
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.[1]
-
After heating, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the collected solid on a tared watchglass to obtain the 2-amino-4-phenylthiazole product.
Modern Alternatives: One-Pot Syntheses from Ketones and Thiourea
Recent advancements have focused on the development of one-pot procedures that generate the α-haloketone in situ from readily available ketones, thereby avoiding the isolation of hazardous intermediates. These methods often employ greener catalysts and solvents, further enhancing their appeal.
One-Pot Synthesis Using a Lactic Acid Medium
A notable green alternative utilizes lactic acid as both a catalyst and a solvent. This method involves the in situ α-bromination of an aralkyl ketone with N-bromosuccinimide (NBS) followed by heterocyclization with thiourea. The reaction proceeds rapidly, often within 10-15 minutes, and offers high yields.[2]
One-Pot Synthesis Catalyzed by Copper(II) Bromide
Another efficient one-pot method employs copper(II) bromide to facilitate the α-bromination of aromatic methyl ketones, which then react with thiourea or N-substituted thioureas to yield 2-aminothiazole derivatives. This approach provides good to excellent yields and avoids the need to pre-synthesize the α-bromoketone.[3]
One-Pot Synthesis with Trichloroisocyanuric Acid (TCCA)
A sustainable approach utilizes trichloroisocyanuric acid (TCCA) as a green source of halogen for the in situ α-halogenation of methyl ketones. This reaction is catalyzed by a recoverable magnetic nanocatalyst, making it an environmentally friendly option.[4]
Performance Comparison
The following tables summarize the performance of the classical Hantzsch synthesis and its modern one-pot alternatives for the synthesis of various 2-aminothiazole derivatives.
| Product | Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | Methanol, 30 min | 99 | [5] |
| 2-Amino-4-phenylthiazole | One-Pot (Lactic Acid) | Acetophenone, NBS, Thiourea | Lactic acid, 90-100°C, 10-15 min | 92 | [2] |
| 2-Amino-4-phenylthiazole | One-Pot (CuBr₂) | Acetophenone, Thiourea | CuBr₂, K₂CO₃, CH₃CN, rt, 2h | 90 | [3] |
| 2-Amino-4-phenylthiazole | One-Pot (TCCA) | Acetophenone, TCCA, Thiourea | Ca/4-MePy-IL@ZY-Fe₃O₄, EtOH, 80°C, 25 min then add thiourea | 95 | [4] |
| 2-Amino-4-(4-methoxyphenyl)thiazole | One-Pot (Lactic Acid) | 4-Methoxyacetophenone, NBS, Thiourea | Lactic acid, 90-100°C, 10-15 min | 88 | [2] |
| 2-Amino-4-(4-methoxyphenyl)thiazole | One-Pot (CuBr₂) | 4-Methoxyacetophenone, Thiourea | CuBr₂, K₂CO₃, CH₃CN, rt, 2h | 85 | [3] |
| 2-Amino-4-(2,4-dichlorophenyl)thiazole | One-Pot (Lactic Acid) | 2,4-Dichloroacetophenone, NBS, Thiourea | Lactic acid, 90-100°C, 10-15 min | 74 | [2] |
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the described synthetic methods.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
A Comparative Efficacy Analysis for Peptide Synthesis: Ethyl 2-chloro-2-(hydroxyimino)acetate vs. Ethyl 2-cyano-2-(hydroxyimino)acetate
In the landscape of peptide synthesis, the quest for efficient, safe, and racemization-suppressing coupling additives is paramount. This guide provides a detailed comparison of two oxime-based compounds: ethyl 2-chloro-2-(hydroxyimino)acetate and ethyl 2-cyano-2-(hydroxyimino)acetate, the latter widely known as Oxyma. This analysis is intended for researchers, scientists, and professionals in drug development to make informed decisions on reagent selection.
While Oxyma has established itself as a benchmark additive in peptide coupling reactions, data on the efficacy of this compound in the same application is notably scarce in publicly available scientific literature. This guide will present the extensive data available for Oxyma and contrast it with the limited information on its chloro-substituted counterpart.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of both molecules, which influence their reactivity and handling.
| Property | This compound | Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) |
| CAS Number | 14337-43-0 | 3849-21-6 |
| Molecular Formula | C4H6ClNO3 | C5H6N2O3 |
| Molecular Weight | 151.55 g/mol | 142.11 g/mol |
| Appearance | White to almost white powder or crystal | White to light yellow crystalline solid or powder. |
| Melting Point | 70-76 °C | 130-132 °C |
| pKa | 7.60 (Predicted) | 4.60 |
| Solubility | Soluble in Methanol | Soluble in many common organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). |
| Safety | Skin, eye, and respiratory irritant. May cause allergy or asthma symptoms. | Non-explosive alternative to HOBt and HOAt. |
Efficacy in Peptide Synthesis
The primary role of a coupling additive is to facilitate the formation of an amide bond between two amino acids while minimizing side reactions, most notably racemization.
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Oxyma has demonstrated exceptional performance as a coupling additive, serving as a highly effective and safer replacement for traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Its efficacy is attributed to its pronounced acidity (pKa 4.60), which allows it to act as a neutralizing agent for the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions like racemization.
Numerous studies have provided quantitative data on Oxyma's performance. For instance, in solution-phase synthesis, the use of Oxyma with N,N'-diisopropylcarbodiimide (DIC) has shown high yields and low racemization across different solvents.
Table 1: Performance of Oxyma in Solution-Phase Peptide Synthesis of Z-Phg-Pro-NH₂
| Additive | Solvent | Yield (%) | Racemization (DL %) |
| OxymaPure | DMF | 94.4 | 0.9 |
| OxymaPure | THF | 93.2 | 0.7 |
| OxymaPure | ACN | 95.1 | 0.6 |
Table 2: Performance of Oxyma in Solution-Phase Peptide Synthesis of Z-Phe-Val-Pro-NH₂
| Additive | Solvent | Yield (%) | Racemization (LDL %) |
| OxymaPure | DMF | 92.4 | 7.2 |
| OxymaPure | THF | 90.8 | 6.5 |
In solid-phase peptide synthesis (SPPS), DIC/Oxyma has been shown to result in low racemization and high purity of the final peptide product.
Table 3: Comparison of Coupling Additive Purity and Efficiency
| Coupling Reagent Combination | Model Peptide | Purity (%) | Yield (%) | Racemization (%) |
| DIC/Oxyma | Acyl Carrier Protein (65-74) | >95 | High | Low |
| DIC/HOBt | ABRF Peptide | Not Specified | Not Specified | Higher than DIC/Oxyma |
| DIC/Oxyma | ABRF Peptide | Not Specified | Not Specified | Lower than DIC/HOBt |
This compound
Currently, there is a lack of published data evaluating the efficacy of this compound as a coupling additive in peptide synthesis. Its primary documented applications are as an intermediate in the synthesis of various organic molecules, including isoxazolines, chiral amino acids, and dihydro-oxadiazines. While it possesses a similar oxime functional group to Oxyma, the electronic effect of the chloro-substituent versus the cyano-substituent would significantly impact its acidity and, consequently, its performance as a coupling additive. The predicted pKa of 7.60 is considerably higher than Oxyma's 4.60, suggesting it would be a less effective proton source to activate the carbodiimide (B86325) and suppress racemization.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic methods.
Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Oxyma is typically synthesized through the reaction of ethyl cyanoacetate (B8463686) with nitrous acid, generated in situ from sodium nitrite (B80452) and an acid.
Protocol:
-
A solution of sodium nitrite in water is prepared.
-
In a separate flask, ethyl cyanoacetate is dissolved in acetic acid.
-
The ethyl cyanoacetate solution is cooled in an ice bath.
-
The sodium nitrite solution is slowly added to the ethyl cyanoacetate solution while maintaining a temperature of 0-5°C and a pH of approximately 4.5.
-
After the addition is complete, the reaction mixture is stirred for a specified time.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol (B145695) or ethyl acetate.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethyl aminoacetate with sodium nitrite in the presence of hydrochloric acid.
Protocol:
-
Ethyl aminoacetate is dissolved in water.
-
Concentrated hydrochloric acid is slowly added at 0°C.
-
A solution of sodium nitrite in water is then added to the mixture.
-
The reaction is stirred at room temperature for 1 hour.
-
The product is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the product as a white solid.
Solid-Phase Peptide Synthesis (SPPS) using Oxyma
The following is a general protocol for a coupling cycle in Fmoc-based SPPS using DIC/Oxyma.
Protocol:
-
Resin Swelling: The resin is swollen in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: The resin is treated with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) are dissolved in DMF.
-
DIC (3-5 equivalents) is added to the amino acid/Oxyma solution for pre-activation (1-2 minutes).
-
The activated amino acid solution is added to the deprotected resin.
-
The mixture is agitated for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
The cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
Mechanism of Action & Signaling Pathways
The mechanism by which coupling additives like Oxyma function is crucial to understanding their efficacy.
Carbodiimide-Mediated Peptide Coupling with Oxyma
In carbodiimide-mediated peptide synthesis, the carbodiimide (e.g., DIC) reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions, including racemization via an oxazolone (B7731731) intermediate and rearrangement to an unreactive N-acylurea.
Oxyma intercepts the O-acylisourea intermediate to form a more stable and highly reactive active ester. This active ester then readily reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond with minimal racemization.
Mechanism of Oxyma in carbodiimide-mediated peptide coupling.
Experimental Workflow
A typical workflow for solid-phase peptide synthesis (SPPS) involves iterative cycles of deprotection and coupling.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Based on the available scientific literature, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective and well-documented coupling additive for peptide synthesis. It consistently demonstrates high coupling efficiency and excellent suppression of racemization, supported by a wealth of experimental data. Its favorable safety profile as a non-explosive alternative to HOBt and HOAt further solidifies its position as a reagent of choice in modern peptide chemistry.
In stark contrast, there is a significant lack of data on the performance of this compound in peptide synthesis. While its synthesis and some chemical properties are known, its efficacy as a coupling additive remains unevaluated in the public domain. The predicted higher pKa of the chloro-derivative compared to the cyano-derivative suggests it may be less effective at suppressing racemization.
For researchers and professionals in drug development, Oxyma represents a reliable and well-characterized tool for efficient and safe peptide synthesis. The utility of this compound in this specific application remains to be demonstrated, and its use would require significant investigation to establish its efficacy and potential advantages or disadvantages compared to established reagents like Oxyma.
A Comparative Analysis of Catalysts for the Synthesis of Isoxazolines via Nitrile Oxide Cycloaddition
For researchers, scientists, and professionals in drug development, the efficient synthesis of isoxazoline (B3343090) scaffolds is a critical step in the discovery of novel therapeutics. The 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from precursors such as ethyl 2-chloro-2-(hydroxyimino)acetate, with alkenes stands as a powerful method for constructing this valuable heterocyclic motif. The choice of catalyst in this transformation is paramount, directly influencing reaction efficiency, regioselectivity, and stereoselectivity. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic needs.
The core of this synthetic strategy involves the base-mediated generation of a highly reactive nitrile oxide intermediate from this compound. This intermediate then undergoes a [3+2] cycloaddition reaction with a selected alkene to yield the desired isoxazoline. While this reaction can proceed thermally, the use of catalysts significantly enhances its rate and control.
Performance of Catalytic Systems
The selection of a catalyst is contingent on the desired outcome of the reaction, with different catalysts offering advantages in terms of yield, reaction time, and stereocontrol. Below is a summary of the performance of various catalysts in the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
| Catalyst Type | Catalyst Example | Alkene Substrate | Reaction Conditions | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| Lewis Acid | ZrCl₄ (10 mol%) | Dimethyl 2-allyl-2-(2-nitro-1-phenylethyl)malonate | DBU (1.5 equiv), Yamaguchi reagent (1.5 equiv), DCM, -78 °C | High | Not Reported | [1] |
| Lewis Acid | Ni(II)-diamine complex | α-keto esters | Triethylamine (B128534), -40 °C | High | High | [2] |
| Lewis Acid | Cu(II)-diamine complex | α-keto esters | In situ nitrile oxide generation | High | High (up to 93% ee) | [2] |
| Organocatalyst | 2,2,2-Trifluoroacetophenone | Allyloximes | H₂O₂, Green solvent | Good | Not Reported | [3] |
| Base-mediated | Sodium Bicarbonate (NaHCO₃) | Various alkenes | THF, 0 °C to rt | Up to 86% | Regioselective | [4] |
| Mechanochemical | NaCl, Oxone, Na₂CO₃ | Various alkenes and alkynes | Ball-milling, room temperature | Up to 86% | Not Applicable | [5] |
Note: The substrates and reaction conditions vary across studies, making a direct one-to-one comparison challenging. The data presented here is intended to provide a general overview of the catalytic systems available.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic reactions. Below are representative protocols for base-mediated and Lewis acid-catalyzed cycloadditions.
General Procedure for Base-Mediated 1,3-Dipolar Cycloaddition
To a solution of the alkene (1.0 mmol) and this compound (1.2 mmol) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at 0 °C, a base like triethylamine or sodium bicarbonate (1.5 mmol) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired isoxazoline.[4][6]
General Procedure for Lewis Acid-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition
In a flame-dried reaction vessel under an inert atmosphere, the chiral Lewis acid catalyst (e.g., a pre-formed Cu(II)-diamine complex, 5-10 mol%) is dissolved in a suitable solvent like dichloromethane (B109758) (DCM). The solution is cooled to the specified temperature (e.g., -40 °C). To this cooled solution, the α-keto ester (1.0 mmol) is added, followed by the slow addition of a solution of the hydroximoyl chloride (e.g., this compound, 1.2 mmol) and a tertiary amine base (1.5 mmol) in DCM. The reaction is stirred at this temperature for several hours until completion. The reaction is then quenched, and the product is worked up and purified as described in the general base-mediated procedure. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Reaction Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General reaction pathway for the catalytic synthesis of isoxazolines.
Caption: A typical experimental workflow for the synthesis of isoxazolines.
References
- 1. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Isoxazoline synthesis [organic-chemistry.org]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound 97 14337-43-0 [sigmaaldrich.com]
Comparative Guide to the Applications of Ethyl 2-Chloro-2-(hydroxyimino)acetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ethyl 2-chloro-2-(hydroxyimino)acetate as a reagent in the synthesis of key heterocyclic compounds. Its performance is evaluated against alternative synthetic methods, supported by experimental data from peer-reviewed literature.
Executive Summary
This compound is a versatile and efficient reagent for the in situ generation of ethoxycarbonylformonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles to afford a range of valuable heterocyclic structures. This guide focuses on its application in the synthesis of Δ²-isoxazolines, the chiral amino acid (-)-CIP-AS, and dihydro-oxadiazines, presenting a comparison with alternative synthetic routes.
I. Synthesis of Δ²-Isoxazolines
The 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide, generated from this compound, with alkenes is a primary method for constructing the Δ²-isoxazoline ring system. This moiety is a key structural feature in various biologically active molecules.
Method 1: Using this compound
This method involves the slow addition of a base, such as triethylamine, to a solution of this compound and an appropriate alkene. The nitrile oxide is generated in situ and trapped by the alkene to yield the desired Δ²-isoxazoline.
Experimental Protocol:
A solution of this compound (1.0 eq) and the alkene (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is cooled to 0 °C. Triethylamine (1.1 eq) is added dropwise over a period of 1-2 hours. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Logical Workflow for Isoxazoline Synthesis using this compound:
Caption: Workflow for Δ²-isoxazoline synthesis.
Alternative Methods for Nitrile Oxide Generation
Several alternative methods exist for the in situ generation of nitrile oxides for the synthesis of isoxazolines. These methods typically involve the oxidation of aldoximes.
Table 1: Comparison of Methods for Δ²-Isoxazoline Synthesis
| Method | Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | This compound, Triethylamine | 70-90 | 12-24 | Readily available starting material; good yields. | Requires slow addition of base. |
| Oxidation of Aldoximes with Oxone® | Aldoxime, Oxone®, NaHCO₃ | 65-85 | 2-6 | Mild conditions; environmentally friendly oxidant. | May require excess oxidant. |
| Oxidation of Aldoximes with Koser's Reagent | Aldoxime, [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) | 75-95 | 1-4 | High yields; short reaction times; mild conditions. | Reagent can be expensive. |
| Oxidation of Aldoximes with t-BuOI | Aldoxime, t-BuOCl, NaI | 70-88 | 2-5 | Effective for a range of aldoximes. | Requires in situ generation of the oxidant. |
II. Synthesis of (-)-CIP-AS
(-)-CIP-AS is a potent and selective AMPA-kainate receptor agonist. Its synthesis has been achieved using an enantiomerically pure Δ²-isoxazoline intermediate derived from this compound.
Method 1: Asymmetric Synthesis via Chiral Isoxazoline
This approach utilizes a chiral auxiliary to induce stereoselectivity in the 1,3-dipolar cycloaddition reaction.
Experimental Protocol (Based on Conti P. et al., Tetrahedron Asymmetry, 2001):
The synthesis involves the cycloaddition of ethoxycarbonylformonitrile oxide with a chiral homoallylic alcohol. The resulting diastereomeric isoxazolines are then separated. The desired diastereomer undergoes further transformations, including reduction and hydrolysis, to yield (-)-CIP-AS.
Signaling Pathway Visualization (Conceptual):
Caption: Synthetic pathway to (-)-CIP-AS.
Alternative Approaches to Chiral Amino Acids
The synthesis of enantiomerically pure amino acids is a well-established field with numerous alternative methods.
Table 2: Comparison of Synthetic Strategies for Chiral α-Amino Acids
| Method | Key Features | Generality | Stereocontrol |
| Chiral Auxiliary-Mediated Cycloaddition | Utilizes a chiral auxiliary to direct the stereochemical outcome. | Moderate to High | Good to Excellent |
| Asymmetric Catalysis | Employs chiral catalysts for enantioselective bond formation. | High | Excellent |
| Resolution of Racemates | Separates enantiomers from a racemic mixture. | High | Complete (by definition) |
| Chiral Pool Synthesis | Starts from naturally occurring chiral molecules. | Moderate | Inherited from the starting material |
III. Synthesis of Dihydro-oxadiazines
This compound is also a precursor for the synthesis of N-aziridinyloximes, which can be rearranged to dihydro-oxadiazines upon treatment with a Lewis acid like scandium triflate.
Method 1: From N-Aziridinyloximes
Experimental Protocol:
N-aziridinyloximes are prepared from this compound and an appropriate aziridine. Subsequent treatment of the N-aziridinyloxime with a catalytic amount of scandium triflate in a solvent like acetonitrile (B52724) at room temperature leads to the formation of the dihydro-oxadiazine.
Experimental Workflow for Dihydro-oxadiazine Synthesis:
Caption: Synthesis of dihydro-oxadiazines.
Alternative Routes to Dihydro-oxadiazines
The synthesis of dihydro-oxadiazines can also be achieved through other cyclization strategies.
Table 3: Comparison of Methods for Dihydro-oxadiazine Synthesis
| Method | Precursors | Key Reagents/Conditions |
| Rearrangement of N-Aziridinyloximes | N-Aziridinyloximes | Scandium triflate (Lewis acid) |
| Cyclocondensation Reactions | Amidoximes and aldehydes/ketones | Acid or base catalysis |
| Intramolecular Cyclization of Alkenyl Oximes | Appropriately functionalized alkenyl oximes | Electrophilic cyclization reagents (e.g., I₂, NBS) |
Conclusion
This compound serves as a valuable and straightforward precursor for the in situ generation of ethoxycarbonylformonitrile oxide, enabling efficient access to a variety of important heterocyclic compounds. While alternative methods exist for each application, the choice of synthetic route will depend on factors such as substrate scope, desired stereochemistry, and the availability and cost of reagents. The data presented in this guide provides a foundation for researchers to make informed decisions when designing synthetic strategies for these important molecular scaffolds.
A Comparative Guide to the Quantitative Analysis of Ethyl 2-Chloro-2-(hydroxyimino)acetate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of purity for ethyl 2-chloro-2-(hydroxyimino)acetate, a key building block in synthetic chemistry and drug discovery. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of raw materials and intermediates in the pharmaceutical industry. This document presents an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methodologies
The choice of analytical method for purity determination depends on various factors, including the nature of the sample, the expected impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of three common analytical techniques for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Quantitative chemical reaction with a standardized solution. |
| Specificity | High; can separate the main component from structurally similar impurities. | High; effective for volatile impurities. Derivatization may be required. | Moderate; may react with other acidic or basic impurities. |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Low (mg/mL) |
| Precision | Excellent (RSD < 1%) | Excellent (RSD < 2%) | Good (RSD < 2%) |
| Accuracy | Excellent | Excellent | Good |
| Typical Run Time | 15-30 minutes | 20-40 minutes | 5-10 minutes per titration |
| Instrumentation | HPLC system with UV detector | GC system with FID or MS detector | Burette, pH meter |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability. | Dissolution in a suitable solvent. |
| Common Impurities Detected | Starting materials, by-products, degradation products. | Residual solvents, volatile by-products. | Acidic or basic impurities. |
| Advantages | Versatile, high resolution, suitable for non-volatile and thermally labile compounds. | High sensitivity, excellent for volatile and semi-volatile compounds. | Cost-effective, simple instrumentation, rapid analysis. |
| Disadvantages | Higher cost of instrumentation and solvents. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Lower specificity and sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate quantification of this compound and the separation of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in 25 mL of the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the sample and dissolve it in 25 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample using the following formula:
-
Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100
-
Gas Chromatography (GC) Method
This method is ideal for the determination of volatile impurities and can be used for the quantification of the main component after derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
-
Data acquisition and processing software
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (B109758) (GC grade)
-
This compound reference standard
Procedure:
-
Derivatization: To approximately 10 mg of the sample or standard in a vial, add 1 mL of dichloromethane and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 60 °C for 30 minutes.
-
Standard Solution Preparation: Prepare a derivatized standard solution with a known concentration of this compound.
-
Sample Solution Preparation: Prepare a derivatized sample solution.
-
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 280 °C
-
Oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Injection volume: 1 µL (split mode, 20:1)
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC system.
-
Calculation: Calculate the purity based on the peak area of the derivatized analyte.
Titrimetric Method
This method provides a cost-effective way to determine the overall acidity or basicity of the sample, which can be correlated to purity if the primary impurities are of a different acid/base character. A potential approach involves the reaction of the oxime with hydroxylamine (B1172632) hydrochloride, which can be adapted from methods for determining aldehydes and ketones.[2][3]
Instrumentation:
-
Analytical balance
-
Burette (50 mL)
-
pH meter or indicator
Reagents:
-
Sodium hydroxide (B78521) (0.1 M, standardized solution)
-
Ethanol (95%)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
Sample Preparation: Accurately weigh about 200 mg of the sample and dissolve it in 50 mL of ethanol.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate the solution with standardized 0.1 M sodium hydroxide until a persistent pink color is observed.
-
Calculation: The purity can be estimated based on the consumption of the titrant, assuming the primary acidic component is the analyte. The calculation would be:
-
Purity (%) = (VNaOH x MNaOH x MWanalyte) / (Weightsample) x 100
-
Where VNaOH is the volume of NaOH consumed, MNaOH is the molarity of NaOH, and MWanalyte is the molecular weight of this compound (151.55 g/mol ).[4]
-
Visualizing the Workflow and Logic
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow for the HPLC method and a decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
This guide provides a foundational understanding of the methods available for the quantitative analysis of this compound. The selection of the most suitable method will ultimately depend on the specific requirements of the analysis and the resources available in the laboratory. For regulatory submissions, a validated, stability-indicating HPLC method is often preferred due to its high specificity and ability to monitor degradation products.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 14337-43-0 | FE34373 [biosynth.com]
Comparative Guide to the Reactivity of Ethyl 2-chloro-2-(hydroxyimino)acetate in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ethyl 2-chloro-2-(hydroxyimino)acetate, a key reagent for the in situ generation of ethoxycarbonylformonitrile oxide. This versatile intermediate readily participates in 1,3-dipolar cycloaddition reactions, a cornerstone for the synthesis of various heterocyclic compounds, particularly isoxazolines. Due to a lack of direct quantitative cross-reactivity studies in publicly available literature, this guide focuses on a qualitative comparison with alternative nitrile oxide precursors and provides detailed experimental protocols to enable researchers to conduct their own comparative assessments.
Introduction to this compound
This compound serves as a stable and convenient precursor to the reactive 1,3-dipole, ethoxycarbonylformonitrile oxide. Upon treatment with a mild base, it eliminates hydrogen chloride to generate the nitrile oxide in situ. This reactivity makes it a valuable tool in organic synthesis, particularly for the construction of five-membered heterocycles. Its primary application lies in the synthesis of Δ²-isoxazolines through cycloaddition with alkenes.
Comparison with Alternative Nitrile Oxide Precursors
The primary measure of performance for this compound is its efficiency in generating ethoxycarbonylformonitrile oxide for subsequent reactions. Its reactivity can be compared with other common methods for nitrile oxide generation.
| Method/Precursor | Description | Advantages | Disadvantages |
| This compound | Dehydrohalogenation of a chlorooxime using a mild base (e.g., sodium bicarbonate, triethylamine).[1] | - Stable, crystalline solid. - Mild reaction conditions. - Good yields of cycloaddition products. | - Requires stoichiometric base. - Generation of salt byproduct. |
| Aldoximes | Oxidation of aldoximes using various oxidizing agents (e.g., N-bromosuccinimide, tert-butyl hypoiodite, hypervalent iodine reagents).[2][3] | - Readily available starting materials. - Metal-free options are available. | - Requires stoichiometric oxidant. - Potential for over-oxidation or side reactions. - Some oxidants are harsh. |
| Primary Nitroalkanes | Dehydration of primary nitroalkanes using a dehydrating agent (e.g., phenyl isocyanate, Mukaiyama's reagent). | - Utilizes readily available nitro compounds. | - Often requires harsh conditions (e.g., strong acids, high temperatures). - Limited functional group tolerance. |
| Hydroximoyl Chlorides | Dehydrohalogenation using a base. This is the traditional method for generating nitrile oxides. | - Well-established method. | - Hydroximoyl chlorides can be unstable and difficult to handle. - Often requires strong bases. |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a typical 1,3-dipolar cycloaddition reaction and for synthesizing the precursor itself.
Synthesis of this compound
A common method for the synthesis of the title compound involves the nitrosation of ethyl chloroacetate (B1199739). While specific detailed industrial preparations are proprietary, a general laboratory-scale synthesis can be adapted from procedures for similar compounds.
Materials:
-
Ethyl chloroacetate
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Diethyl ether
-
Brine solution
Procedure:
-
Dissolve ethyl chloroacetate in a suitable solvent and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature.
-
Acidify the reaction mixture with hydrochloric acid.
-
Stir the mixture at low temperature for a specified time.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the product.
General Protocol for 1,3-Dipolar Cycloaddition to Synthesize Isoxazolines
This protocol describes a general procedure for the in situ generation of ethoxycarbonylformonitrile oxide from this compound and its subsequent reaction with an alkene.
Materials:
-
This compound
-
Alkene (dipolarophile)
-
Mild base (e.g., sodium bicarbonate or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the alkene in an anhydrous solvent in a reaction flask equipped with a stirrer.
-
Add this compound to the solution.
-
Slowly add a solution or suspension of the mild base to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired isoxazoline.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformation and the general experimental workflow.
Caption: In-situ generation of the nitrile oxide.
Caption: Cycloaddition experimental workflow.
Conclusion
References
Spectroscopic Comparison of Ethyl 2-chloro-2-(hydroxyimino)acetate Isomers: A Guide for Researchers
For professionals in chemical research and drug development, the accurate identification of geometric isomers is paramount, as stereochemistry can profoundly influence a molecule's physical properties and biological activity. This guide provides a detailed spectroscopic comparison of the (E)- and (Z)-isomers of ethyl 2-chloro-2-(hydroxyimino)acetate, leveraging available experimental data and established principles of spectroscopic analysis for oximes.
The differentiation of the (E)- and (Z)-isomers of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, with infrared (IR) spectroscopy and mass spectrometry (MS) providing complementary and confirmatory data.
Data Presentation
The following tables summarize the key quantitative data for a comparative spectroscopic analysis of the (E)- and (Z)-isomers of this compound.
Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Assignment | (Z)-Isomer (Experimental) | (E)-Isomer (Predicted) | Rationale for Prediction |
| -OH | ~9.60 ppm (br s, 1H)[1] | ~9.5-9.7 ppm (br s, 1H) | The chemical shift of the oxime proton is highly dependent on solvent and concentration; significant difference between isomers is not always observed. |
| -OCH₂ CH₃ | 4.38-4.43 ppm (q, J = 7.2 Hz, 2H)[1] | ~4.5 ppm (q, 2H) | In the (E)-isomer, the ester's methylene (B1212753) protons are syn to the chloro group and anti to the hydroxyl group, which may result in a slight deshielding effect compared to the (Z)-isomer. |
| -OCH₂CH₃ | 1.37-1.41 ppm (t, J = 7.2 Hz, 3H)[1] | ~1.4 ppm (t, 3H) | The terminal methyl protons are relatively distant from the site of isomerism, so a significant difference in chemical shift is not anticipated. |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | (Z)-Isomer (Predicted) | (E)-Isomer (Predicted) | Rationale for Prediction |
| C =O | ~160 ppm | ~160 ppm | The carbonyl carbon is not expected to show a significant chemical shift difference between the two isomers. |
| C =NOH | ~145 ppm | ~148 ppm | The carbon of the C=N bond in the (Z)-isomer may be slightly shielded due to steric interactions compared to the (E)-isomer. |
| -OCH₂ CH₃ | ~63 ppm | ~64 ppm | The chemical shift of the methylene carbon may be slightly different due to the change in the electronic environment around the C=N bond. |
| -OCH₂CH₃ | ~14 ppm | ~14 ppm | The terminal methyl carbon is distant from the center of isomerism and is unlikely to show a significant difference. |
Table 3: Comparative IR Spectroscopic Data (Predicted)
| Functional Group | (Z)-Isomer (Predicted Wavenumber, cm⁻¹) | (E)-Isomer (Predicted Wavenumber, cm⁻¹) | Notes |
| O-H stretch | ~3300-3100 (broad) | ~3300-3100 (broad) | The broadness is due to hydrogen bonding. Subtle differences in the shape and position of this band may be observed due to differences in intermolecular interactions. |
| C=O stretch | ~1730 | ~1735 | The electronic effect of the C=N-OH group might differ slightly between isomers, potentially causing a minor shift in the carbonyl stretching frequency. |
| C=N stretch | ~1650 | ~1645 | The position of the C=N stretching vibration can be influenced by the geometry of the oxime. |
Table 4: Comparative Mass Spectrometry Data (Predicted)
| Ion | (Z)-Isomer (Predicted m/z) | (E)-Isomer (Predicted m/z) | Notes |
| [M]⁺ | 151/153 | 151/153 | The molecular ion peak will appear as a pair of peaks with an approximate 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |
| [M-Cl]⁺ | 116 | 116 | Loss of the chlorine atom is a likely fragmentation pathway for both isomers. |
| [M-OC₂H₅]⁺ | 106/108 | 106/108 | Loss of the ethoxy group is another expected fragmentation. The relative intensities of fragment ions may differ between the isomers, but this is often difficult to predict without experimental data. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the isomers of this compound.
Synthesis of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate
This procedure is adapted from a known synthesis of the (Z)-isomer.[2]
-
Dissolution: Dissolve glycine (B1666218) ethyl ester hydrochloride (1 equivalent) in deionized water.
-
Acidification and Cooling: Add concentrated hydrochloric acid and cool the solution to -5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (B80452) (1 equivalent) in water, keeping the temperature below 0 °C.
-
Chlorination: After a brief period of stirring, add a second equivalent of sodium nitrite solution.
-
Reaction: Continue stirring at 0 °C for approximately 45 minutes.
-
Workup: Add brine solution and extract the product with diethyl ether.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
Note: The synthesis of the pure (E)-isomer is not well-documented in the readily available literature. Oximation reactions often produce a mixture of (E) and (Z) isomers, which may be separable by chromatography.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., >1024) for adequate signal intensity. Employ proton decoupling to simplify the spectrum.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc or prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a disc.
-
Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.
-
Visualizations
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Caption: Geometric relationship between (E) and (Z) isomers.
References
A Comparative Guide to the Synthetic Utility of Ethyl 2-Chloro-2-(hydroxyimino)acetate and its Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloro-2-(hydroxyimino)acetate has emerged as a valuable reagent in organic synthesis, primarily as a stable and convenient precursor for the in situ generation of ethoxycarbonylformonitrile oxide. This highly reactive 1,3-dipole readily participates in [3+2] cycloaddition reactions, providing a straightforward route to a variety of five-membered heterocycles, most notably isoxazolines and isoxazoles. These structural motifs are prevalent in numerous biologically active compounds and natural products, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development.
This guide provides a comprehensive review of synthetic routes utilizing this compound, alongside an objective comparison with alternative methods for generating nitrile oxides. The performance of each method is evaluated based on reported yields, reaction conditions, and substrate scope, with supporting experimental data and detailed protocols provided to aid in methodological selection.
Comparison of Synthetic Routes for Isoxazoline (B3343090)/Isoxazole Synthesis
The primary application of this compound is in the synthesis of isoxazolines and isoxazoles through [3+2] cycloaddition reactions. The choice of synthetic route for generating the key nitrile oxide intermediate significantly impacts the overall efficiency, substrate scope, and reaction conditions. Below is a comparative summary of the most common methods.
| Method | Precursor | Reagents/Conditions | Advantages | Disadvantages |
| Dehydrochlorination | This compound | Base (e.g., NaHCO₃, Et₃N), Room Temperature | Stable, commercially available precursor; mild reaction conditions. | Limited to the generation of ethoxycarbonylformonitrile oxide. |
| Oxidation of Aldoximes | Aldoximes | N-Chlorosuccinimide (NCS), Base (e.g., DBU) | Wide variety of aldoxime precursors available; good functional group tolerance. | Requires stoichiometric amounts of oxidant; potential for side reactions. |
| Dehydration of Primary Nitroalkanes | Primary Nitroalkanes | Dehydrating agent (e.g., Phenyl isocyanate, Et₃N) | Readily available starting materials. | Often requires harsh reaction conditions and may not be suitable for sensitive substrates. |
| Electrochemical Synthesis | Aldoximes | NaCl, Acetonitrile (B52724)/Water, Constant Current | Green and sustainable method; avoids stoichiometric oxidants.[1] | Requires specialized electrochemical equipment.[1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their application in a laboratory setting.
Protocol 1: Isoxazoline Synthesis using this compound
This protocol describes the in situ generation of ethoxycarbonylformonitrile oxide from this compound and its subsequent [3+2] cycloaddition with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the alkene (1.0 mmol) in ethyl acetate (10 mL), add this compound (1.2 mmol).
-
Add a saturated aqueous solution of sodium bicarbonate (10 mL) to the mixture.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired isoxazoline.
Protocol 2: Isoxazoline Synthesis via Oxidation of an Aldoxime with NCS
This protocol details the generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) and its subsequent cycloaddition.
Materials:
-
Aldoxime (e.g., Benzaldehyde oxime)
-
Alkene (e.g., Styrene)
-
N-Chlorosuccinimide (NCS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldoxime (1.0 mmol) and the alkene (1.2 mmol) in DMF (10 mL).
-
Add NCS (1.2 mmol) to the solution and stir at room temperature.
-
Add DBU (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-8 hours, monitoring by TLC.[2]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Isoxazoline Synthesis via Dehydration of a Primary Nitroalkane
This protocol describes the formation of an isoxazoline from a primary nitroalkane.
Materials:
-
Primary Nitroalkane (e.g., Phenylnitromethane)
-
Alkene (e.g., Styrene)
-
Phenyl isocyanate
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary nitroalkane (1.0 mmol) and the alkene (1.5 mmol) in dry toluene (10 mL), add triethylamine (1.2 mmol).
-
Add phenyl isocyanate (1.2 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off any solid byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired isoxazoline.
Protocol 4: Electrochemical Synthesis of Isoxazolines from Aldehydes
This protocol outlines a one-pot electrochemical synthesis of isoxazolines starting from an aldehyde.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Hydroxylammonium chloride
-
Sodium bicarbonate
-
Alkene (e.g., Ethyl acrylate)
-
Acetonitrile
-
Water
-
Electrochemical cell with graphite (B72142) or platinum electrodes
Procedure:
-
Oxime formation: In a flask, dissolve the aldehyde (1.80 mmol) in a mixture of acetonitrile (11.4 mL) and water (0.6 mL). Add sodium bicarbonate (2.29 mmol) and hydroxylammonium chloride (1.98 mmol). Stir the mixture at ambient temperature for 1 hour. Filter any remaining solids to obtain the aldoxime solution.
-
Electrochemical Cycloaddition: In an electrochemical cell, add 3.00 mL of the aldoxime solution (0.45 mmol) and the alkene (1.35 mmol).
-
Apply a constant current to the cell at 20 °C. The optimal cell voltage is typically between 4-6 V.
-
Monitor the reaction progress by TLC or other suitable analytical techniques.
-
Upon completion, work up the reaction mixture by removing the solvent and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Overview of nitrile oxide generation pathways.
Caption: General experimental workflow for isoxazoline/isoxazole synthesis.
Conclusion
This compound serves as a reliable and convenient precursor for ethoxycarbonylformonitrile oxide, offering a mild and efficient entry into the synthesis of isoxazolines and isoxazoles. However, the choice of the optimal synthetic method depends on several factors, including the desired substitution pattern on the heterocyclic ring, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The oxidation of readily available aldoximes provides a versatile alternative with a broad substrate scope. For applications where green chemistry principles are paramount, the electrochemical approach presents a promising, oxidant-free alternative. The dehydration of primary nitroalkanes, while effective, is often limited by the requirement for harsher conditions. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable method for their specific synthetic targets.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-chloro-2-(hydroxyimino)acetate
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. Ethyl 2-chloro-2-(hydroxyimino)acetate, a key reagent in various synthetic pathways, requires a stringent and informed disposal protocol to ensure the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is not only a matter of best practice but also a critical component of regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted to ensure that all potential hazards are addressed.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or the generation of dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be worn.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against contamination of personal clothing.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] The following steps outline the process for preparing the waste for collection.
Step 1: Waste Identification and Segregation
Properly identify waste containing this compound. This includes pure, unused product, reaction mixtures containing the compound, and any contaminated materials such as weighing boats, filter paper, and disposable labware. To prevent potentially violent reactions, do not mix this waste with other incompatible chemical waste streams.[1][3] It is crucial to segregate halogenated waste from non-halogenated waste.[1][4]
Step 2: Waste Collection and Containerization
Collect all waste materials in a designated, compatible, and clearly labeled hazardous waste container.[1][2] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[1] Ensure there is adequate headspace in liquid waste containers to accommodate any potential expansion.
Step 3: Labeling of Hazardous Waste
As soon as the first piece of waste is added, the container must be labeled with the words "Hazardous Waste."[1][2] The label must also include:
-
The full chemical name: "this compound"
-
The CAS Number: 14337-43-0
-
An indication of the hazards (e.g., Irritant, Respiratory Sensitizer)
-
The accumulation start date (the date the first waste is added)
Step 4: Storage of Waste
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.[5] This area should be away from general laboratory traffic and incompatible materials.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2][6] Provide them with a complete and accurate description of the waste.
Quantitative Hazard Data
For a quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Disposal Decision Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
